Ethyl nona-2,4,6-trienoate
Description
Overview of Conjugated Polyenes in Chemical Research and their Academic Significance
Conjugated polyenes are a significant class of organic molecules characterized by a sequence of alternating double and single carbon-carbon bonds. anu.edu.aunumberanalytics.comwikipedia.org This arrangement results in the delocalization of π-electrons across the system, a feature that imparts unique electronic and spectroscopic properties. numberanalytics.com The delocalized electron system allows these molecules to absorb light in the UV-visible region, with the absorption maximum shifting to longer wavelengths as the extent of conjugation increases. wikipedia.org This property is responsible for the vibrant colors of many natural pigments, such as carotenoids. wikipedia.org
From a reactivity standpoint, conjugated polyenes are versatile substrates in a variety of chemical transformations. They readily participate in pericyclic reactions, including electrocyclizations and cycloadditions, enabling the rapid construction of complex molecular architectures. anu.edu.au Their extended π-systems also make them susceptible to both electrophilic and nucleophilic attack. numberanalytics.com Furthermore, the study of polyenes has been instrumental in the development of molecular orbital theory, serving as model systems to test and refine theoretical principles. uiuc.edu Their importance extends into materials science, where they form the basis of conductive polymers, and into biology, with crucial roles in processes like vision (retinal) and photosynthesis (carotenoids). numberanalytics.comroyalsocietypublishing.org
Historical Development and Initial Academic Investigations Pertaining to Ethyl nona-2,4,6-trienoate
Intense academic interest in polyenes began in the 1930s, focusing on their synthesis, spectroscopy, and theoretical underpinnings. uiuc.edu The development of synthetic methodologies for creating stereochemically defined polyenes has been a long-standing challenge in organic chemistry. Early methods often produced mixtures of isomers, driving the innovation of more selective reactions.
While specific early investigations into this compound are not extensively documented in readily available historical reviews, its study is intrinsically linked to the broader effort to synthesize and understand conjugated systems. The development of olefination reactions like the Wittig, Horner-Wadsworth-Emmons (HWE), and Still-Gennari reactions provided the essential tools for constructing the triene system present in this molecule. pnas.orgnih.gov Research into related compounds, such as various isomers of 2,4,6-nonatrienal and methyl deca-2,4,6-trienoate, which serve as flavor compounds or insect pheromones, likely spurred interest in the synthesis of related structures like this compound. researchgate.netresearchgate.netmedchemexpress.com The need for stereochemically pure standards for identification and biological testing was a significant driver for developing precise synthetic routes.
Positioning of this compound within Contemporary Organic Synthesis and Mechanistic Studies
In modern organic synthesis, the primary focus concerning compounds like this compound is on stereoselective synthesis. The presence of three double bonds means that eight potential geometric isomers (EEE, EEZ, EZE, EZZ, ZEE, ZEZ, ZZE, ZZZ) can exist. Achieving high selectivity for a single isomer is a significant synthetic challenge and a key area of research.
Recent advancements have centered on palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, which have proven highly effective for the stereocontrolled synthesis of conjugated dienes and trienes. pnas.orgnih.gov For instance, a landmark study demonstrated the synthesis of all eight stereoisomers of a related compound, ethyl trideca-2,4,6-trienoate, with exceptional stereoselectivity (≥98%) using a protocol based on alkyne elementometalation followed by Pd-catalyzed Negishi coupling. pnas.orgnih.gov This methodology represents a significant improvement over classical olefination methods, which often provide lower selectivity for certain isomers. nih.gov
These synthetic endeavors are not merely academic exercises; they provide crucial tools for creating complex natural products and their analogues. Polyene chains are key structural motifs in many biologically active molecules, including a class of antifungal agents known as polyene macrolides. pnas.orgresearchgate.net The ability to precisely construct substituted trienoate systems is therefore highly valuable.
Current Research Trajectories and Academic Objectives for this compound Investigations
Current research involving this compound and related polyene esters is primarily driven by the following objectives:
Development of Novel Synthetic Methods: The quest for more efficient, sustainable, and highly stereoselective methods for polyene synthesis remains a central theme. This includes refining existing catalytic systems and exploring new reaction pathways. The development of tandem processes, where multiple bonds are formed in a single operation, is a particularly active area. nih.gov
Application in Total Synthesis: These polyene building blocks are being utilized in the total synthesis of complex natural products. The challenge lies in incorporating the sensitive polyene moiety into a larger molecular framework without isomerization or degradation. pnas.orgthieme-connect.com
Probing Reaction Mechanisms: Stereochemically pure polyenes like the isomers of this compound serve as valuable probes for studying the mechanisms of various chemical reactions, particularly pericyclic reactions. The stereochemical outcome of these reactions can provide deep insight into the transition state geometry and the governing orbital symmetry rules. anu.edu.au
Exploring Biological Activity: As analogues of naturally occurring pheromones and signaling molecules, there is interest in synthesizing specific isomers of this compound and related compounds to explore their biological functions, for example, as insect attractants. researchgate.net
The table below summarizes some key properties and data for related conjugated triene systems, illustrating the type of data central to this research field.
| Property | Data | Reference Compound(s) |
| Molecular Formula | C9H12O | (2E,4E,6Z)-2,4,6-Nonatrienal |
| Molecular Weight | 136.19 g/mol | (2E,4E,6Z)-2,4,6-Nonatrienal |
| Physical Description | Colorless liquid | (2E,4E,6Z)-2,4,6-Nonatrienal |
| Boiling Point | 281-282 °C @ 760 mmHg | Ethyl 2,4,7-decatrienoate |
| Refractive Index | 1.550-1.556 | (2E,4E,6Z)-2,4,6-Nonatrienal |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl nona-2,4,6-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAHKPFYTOEBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10842413 | |
| Record name | Ethyl nona-2,4,6-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10842413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922528-07-2 | |
| Record name | Ethyl nona-2,4,6-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10842413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control in the Chemical Synthesis of Ethyl Nona 2,4,6 Trienoate
Retrosynthetic Analysis and Strategic Disconnections for Ethyl nona-2,4,6-trienoate
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.org For a conjugated system like this compound, the most logical disconnections are at the double bonds of the triene system, as these can be formed through reliable olefination or cross-coupling reactions.
A primary retrosynthetic approach involves disconnecting the C2-C3, C4-C5, and C6-C7 double bonds. This leads to several potential synthetic pathways. One common strategy is a convergent approach where the molecule is broken down into smaller fragments that are synthesized separately and then coupled.
Scheme 1: Primary Retrosynthetic Disconnections of this compound
This schematic illustrates potential disconnection points within the this compound molecule, leading to various synthetic precursors.
These disconnections suggest several forward synthetic strategies:
Sequential Olefination: Building the triene system step-by-step, for instance, by reacting a C4 phosphonate (B1237965) or phosphonium (B103445) ylide with a C5 aldehyde, followed by another olefination.
Convergent Olefination: Coupling a C2-C3 fragment (e.g., an ethyl (diethoxyphosphoryl)acetate) with a C4-C9 aldehyde fragment (e.g., hepta-2,4-dienal).
Cross-Coupling Reactions: Connecting two alkenyl fragments, for example, a C2-C5 diene with a C6-C9 enyl component, using palladium-catalyzed cross-coupling reactions.
The choice of disconnection is often guided by the desired stereochemistry of the final product and the availability of stereochemically pure starting materials. amazonaws.com
Established Synthetic Routes to this compound and its Congeners
Several established synthetic methods are applicable to the construction of the this compound backbone. These can be broadly categorized into olefination strategies, cross-coupling methodologies, and more modern cascade and biocatalytic approaches.
Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons) in Triene Construction
Olefination reactions are among the most common methods for forming carbon-carbon double bonds. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are particularly powerful for the synthesis of polyenes.
The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. For the synthesis of a related compound, (E,E,Z)-2,4,6-nonatrienal, a Wittig reaction between (Z)-3-hexenal and activated methyl crotonate was employed. nih.gov This highlights the utility of the Wittig reaction in controlling the stereochemistry of one of the newly formed double bonds.
The Horner-Wadsworth-Emmons (HWE) reaction , which utilizes a phosphonate carbanion, is often preferred for the synthesis of α,β-unsaturated esters as it typically provides excellent E-selectivity and the byproducts are water-soluble, simplifying purification. nih.gov The synthesis of a more substituted analog, (2E,4E,6E)-ethyl 2,4,6,8-tetramethylnona-2,4,6-trienoate, has been achieved via an HWE reaction between an appropriate α,β-unsaturated aldehyde and ethyl 2-(diethoxyphosphoryl)propanoate.
A study on the synthesis of ethyl trideca-2,4,6-trienoate, a longer-chain homolog, found that HWE and Still-Gennari (SG) olefinations have limitations in accessing all stereoisomers with high purity. pnas.org For instance, neither the 2E,4Z nor the 2Z,4Z isomers could be readily prepared with ≥90% selectivity using these methods. pnas.org However, a tandem approach combining a Pd-catalyzed alkenylation with an SG olefination proved successful for preparing (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with high stereoselectivity (≥98%). pnas.org
Cross-Coupling Methodologies (e.g., Heck, Suzuki-Miyaura) for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions have emerged as highly effective tools for the stereoselective synthesis of conjugated polyenes. These reactions allow for the coupling of various organometallic reagents with organic halides or triflates.
The Heck reaction , which couples an alkene with an aryl or vinyl halide, has been used in the synthesis of dienoic and trienoic esters. However, its stereoselectivity can be limited. For example, while the 2E,4E and 2E,4Z isomers of a dienoate were synthesized with ≥98% purity, the 2Z,4E isomer's purity was ≤95%. pnas.org
The Suzuki-Miyaura coupling , involving the reaction of an organoboron compound with an organic halide, offers a versatile method for C-C bond formation. In the synthesis of ethyl undeca-2,4-dienoate isomers, the use of cesium fluoride (B91410) or tetrabutylammonium (B224687) fluoride as a base in Suzuki couplings led to ≥98% selectivity for all isomers, an improvement over traditional bases. pnas.org An iterative cross-coupling strategy using bifunctional MIDA boronate building blocks has also been proposed as a general method for synthesizing polyene motifs. nih.gov
The Negishi coupling , which pairs an organozinc reagent with an organic halide, has proven exceptionally effective for the stereocontrolled synthesis of trienoates. A comprehensive study on the synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate demonstrated the power of this method. By combining alkyne elementometalation with Pd-catalyzed Negishi coupling, all four stereoisomers of ethyl (4E)-trideca-2,4,6-trienoates were synthesized in high yields and with ≥98% isomeric purity. pnas.org
Cascade Reactions and Multi-Component Approaches to Polyene Scaffolds
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.orgnumberanalytics.com This approach offers significant advantages in terms of efficiency and atom economy. wikipedia.org
A notable example relevant to the synthesis of the this compound backbone is the biocatalytic cascade reaction for producing hepta-1,3,5-triene. acs.orgresearchgate.net This process utilizes a deconstructed bacterial iterative type II polyketide synthase (PKS) to produce 2,4,6-octatrienoic acid, which is then decarboxylated by a ferulic acid decarboxylase (Fdc1) to yield the triene. acs.orgresearchgate.netnih.gov While this specific cascade produces a hydrocarbon, the initial formation of a C8 trienoic acid demonstrates a powerful biological approach to constructing the core triene structure, which could potentially be adapted for ester synthesis.
In more traditional organic synthesis, a three-component reaction using Bestmann ylide ((triphenylphosphoranylidene)ketene) has been explored for the synthesis of dienoates, showcasing a multi-component strategy to build polyene fragments with good yield and stereoselectivity. wgtn.ac.nz
Chemo-Enzymatic and Biocatalytic Approaches in Trienoate Synthesis
Chemo-enzymatic and biocatalytic methods are gaining prominence in organic synthesis due to their high selectivity and environmentally friendly nature. frontiersin.orgrsc.org These approaches can be used to generate chiral precursors or to directly construct parts of the target molecule.
For instance, lipases are commonly used for kinetic resolutions of racemic alcohols and esters, which could be valuable in preparing chiral building blocks for the synthesis of non-racemic this compound derivatives. ntnu.no A chemo-enzymatic method involving lipase-catalyzed epoxidation followed by hydrolysis has been used to synthesize diols from propenylbenzenes. frontiersin.org
More directly related to triene synthesis, enzymes from marine algae have been shown to catalyze the formation of conjugated trienes from fatty acid precursors. mdpi.com For example, an isomerase from the red alga Ptilota filicina can convert eicosapentaenoic acid into a conjugated triene-containing fatty acid. mdpi.com While not directly producing this compound, these enzymatic systems demonstrate the potential of biocatalysis in forming conjugated triene systems with high specificity. The combination of polyketide synthases with decarboxylases, as mentioned in the previous section, represents a promising bio-inspired strategy for the microbial production of polyenes. nih.gov
Stereoselective and Stereospecific Synthesis of Defined Isomers of this compound
The control of double bond geometry (E/Z isomerism) is a critical challenge in the synthesis of polyenes. The synthesis of all eight possible stereoisomers of ethyl trideca-2,4,6-trienoate in high isomeric purity (≥98%) provides a clear blueprint for the stereoselective synthesis of this compound. pnas.org
This was achieved primarily through a combination of alkyne elementometalation and palladium-catalyzed Negishi cross-coupling. pnas.org The strategy involves the stereospecific synthesis of (E)- and (Z)-vinylmetals and their subsequent coupling with stereodefined (E)- and (Z)-vinyl halides.
Key strategies for stereocontrol:
Hydrozirconation of alkynes: The hydrozirconation of terminal alkynes followed by reaction with a vinyl halide in a Negishi coupling is a powerful method for generating E-olefins. By starting with (E)- or (Z)-3-decen-1-ynes, and coupling with ethyl (E)- or (Z)-β-bromoacrylate, all four (4E,6E)-, (4E,6Z)-, (4Z,6E)-, and (4Z,6Z)-isomers of the trienoate were synthesized with high stereocontrol. pnas.org
Olefination methods: While less universally applicable for all isomers, certain olefination reactions provide good stereoselectivity. The HWE reaction generally gives high E-selectivity. The Still-Gennari modification of the HWE reaction, using bis(2,2,2-trifluoroethyl) phosphonates, is effective for obtaining Z-olefins. A tandem Pd-catalyzed alkenylation followed by an SG olefination was used to prepare (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with ≥98% stereoselectivity. pnas.org
The following table summarizes the effectiveness of different methods for the synthesis of specific stereoisomers of ethyl trideca-2,4,6-trienoate, which can be extrapolated to the synthesis of this compound isomers. pnas.org
| Target Isomer Configuration (at C2, C4, C6) | Synthetic Method | Achieved Stereoselectivity | Yield |
| 2E ,4E ,6E | Hydrozirconation-Negishi Coupling | ≥98% | 89% |
| 2Z ,4E ,6E | Hydrozirconation-Negishi Coupling | ≥98% | 85% |
| 2E ,4E ,6Z | Hydrozirconation-Negishi Coupling | ≥98% | 87% |
| 2Z ,4E ,6Z | Hydrozirconation-Negishi Coupling | ≥98% | 85% |
| 2E ,4Z ,6E | Alkyne Elementometalation-Negishi Coupling | ≥98% | Good |
| 2Z ,4Z ,6E | Alkyne Elementometalation-Negishi Coupling | ≥98% | Good |
| 2E ,4Z ,6Z | Carbonyl Olefination-Negishi Coupling | ≥98% | Good |
| 2Z ,4Z ,6Z | Carbonyl Olefination-Negishi Coupling | ≥98% | Good |
This table presents data on the stereoselective synthesis of ethyl trideca-2,4,6-trienoate isomers, demonstrating the high level of control achievable with modern synthetic methods, particularly Negishi coupling. Data sourced from PNAS (2011). pnas.org
This systematic approach, which allows for the preparation of a complete set of stereoisomers, is invaluable for studying the structure-activity relationships of biologically active polyenes.
Methodologies for Controlling (E/Z) Geometry in Conjugated Triene Systems
The synthesis of specific stereoisomers of this compound necessitates methodologies that can reliably control the E/Z geometry of the three conjugated double bonds. Several powerful reactions are utilized for this purpose, including olefination reactions and palladium-catalyzed cross-coupling reactions. pnas.org
Olefination Reactions:
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, and it generally favors the formation of (E)-alkenes with high selectivity. wikipedia.orgalfa-chemistry.com The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. The stereochemical outcome is influenced by the steric bulk of the substituents on both the ylide and the carbonyl compound. organic-chemistry.org
In contrast, the Still-Gennari olefination , a modification of the HWE reaction, is employed for the stereoselective synthesis of (Z)-alkenes. numberanalytics.comresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl, and specific reaction conditions (e.g., strong, non-coordinating bases like KHMDS with 18-crown-6 (B118740) in THF at low temperatures) to favor the kinetic (Z)-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene. numberanalytics.comacs.orgnih.gov
By strategically combining these two complementary methods, chemists can construct conjugated triene systems with desired E and Z configurations. For instance, a (Z,E,E)-trienoate could be synthesized by first using a Still-Gennari reaction to form a (Z)-α,β-unsaturated aldehyde, which is then subjected to an HWE reaction to install the (E,E)-dienoate moiety.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, are exceptionally powerful for the stereospecific synthesis of conjugated polyenes. pnas.orgmdpi.com These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.
The Negishi coupling utilizes organozinc reagents and is known for its high stereospecificity, meaning the geometry of the starting vinyl halide and vinylzinc reagent is retained in the coupled product. purdue.eduwikipedia.orgmdpi.com This allows for the precise construction of complex polyenes with defined stereochemistry. For example, coupling a (Z)-vinyl iodide with a (E)-vinylzinc reagent in the presence of a palladium catalyst would yield a (Z,E)-diene.
The Suzuki coupling employs organoboron reagents (boronic acids or esters) and is also highly stereospecific. rsc.orglibretexts.orgorgsyn.org It is often favored due to the lower toxicity and higher stability of organoboron compounds compared to organozinc reagents. nobelprize.org The choice of base and reaction conditions can be crucial for achieving high stereoselectivity, especially in the synthesis of sterically hindered or sensitive polyenes. pnas.org
A powerful strategy for the synthesis of all possible stereoisomers of a conjugated trienoic ester involves the iterative application of these cross-coupling reactions. For instance, the synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate has been demonstrated, providing a clear blueprint for the synthesis of the analogous this compound. pnas.org This involves the preparation of stereochemically pure vinyl halide and organometallic fragments, which are then coupled in a stepwise manner to build the triene system.
The following table summarizes the stereochemical outcomes of these key reactions:
| Reaction | Typical Stereochemical Outcome | Key Features |
| Horner-Wadsworth-Emmons (HWE) Olefination | Predominantly (E)-alkenes | Utilizes stabilized phosphonate ylides. wikipedia.orgalfa-chemistry.com |
| Still-Gennari Olefination | Predominantly (Z)-alkenes | Employs phosphonates with electron-withdrawing groups and specific base/solvent systems. numberanalytics.comresearchgate.net |
| Negishi Coupling | Stereospecific | Couples organozinc reagents with organic halides, retaining the stereochemistry of both partners. purdue.eduwikipedia.org |
| Suzuki Coupling | Stereospecific | Couples organoboron reagents with organic halides, retaining the stereochemistry of both partners. rsc.orglibretexts.org |
Asymmetric Catalysis and Chiral Auxiliary Strategies in this compound Formation
While the methods described above control the geometry of the double bonds, the introduction of chirality into the this compound molecule requires either asymmetric catalysis or the use of chiral auxiliaries. These strategies are crucial when the carbon backbone of the trienoate contains one or more stereocenters.
Asymmetric Catalysis:
Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the formation of one enantiomer of a product in excess over the other. organic-chemistry.org For the synthesis of chiral this compound precursors, several asymmetric catalytic reactions could be envisioned. For example, an asymmetric conjugate reduction of an α,β-unsaturated ester could establish a stereocenter at the β- or γ-position of a precursor molecule. wiley.comacs.org Chiral rhodium or copper complexes with chiral phosphine (B1218219) ligands have been shown to be effective for such transformations. acs.org
Another approach is the catalytic asymmetric addition of an organometallic reagent to an aldehyde to create a chiral alcohol, which can then be further elaborated into the trienoate. nih.gov Nickel-catalyzed enantioconvergent couplings of alkyl halides with olefins in the presence of a hydrosilane represent a modern approach to generating chiral centers. nih.gov
Chiral Auxiliary Strategies:
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgnih.govresearchgate.net
In the context of this compound synthesis, a chiral auxiliary could be appended to a precursor molecule to control the stereochemistry of an alkylation or an aldol (B89426) reaction, thereby setting a key stereocenter. researchgate.net Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have been extensively used in the synthesis of complex natural products. researchgate.netresearchgate.net For example, an acyl oxazolidinone can be enolized and then reacted with an electrophile, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would provide an enantiomerically enriched carboxylic acid or a derivative thereof, which could then be converted to the target trienoate.
| Strategy | Description | Example Application |
| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific enantiomer. organic-chemistry.org | Rh-catalyzed asymmetric conjugate addition to an unsaturated ester precursor. |
| Chiral Auxiliary | A recoverable chiral group is temporarily attached to the substrate to control stereoselectivity. wikipedia.org | Use of an Evans' oxazolidinone auxiliary to direct an asymmetric aldol reaction in a precursor fragment. researchgate.net |
Mechanistic Investigations of Key Synthetic Transformations for this compound Production
A fundamental understanding of the reaction mechanisms for the key synthetic transformations is crucial for optimizing reaction conditions and achieving high stereoselectivity.
Mechanism of the Horner-Wadsworth-Emmons Reaction:
The HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone to form a diastereomeric mixture of betaine-like intermediates. These intermediates then form an oxaphosphetane. nrochemistry.com The key to the (E)-selectivity of the HWE reaction is that the formation of the anti-betaine is generally favored due to steric reasons, and this intermediate preferentially eliminates to form the (E)-alkene. organic-chemistry.org The elimination of the phosphate (B84403) byproduct is irreversible and drives the reaction to completion.
Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:
The catalytic cycles of the Negishi and Suzuki couplings share a common sequence of steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (R-Pd-X). wikipedia.org This step is often the rate-determining step of the catalytic cycle.
Transmetalation: The organometallic reagent (R'-M, where M is Zn in Negishi coupling or B in Suzuki coupling) then transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex (R-Pd-R'). nobelprize.org In the case of the Suzuki coupling, a base is required to activate the organoboron species for transmetalation.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) center, forming the new carbon-carbon bond in the product (R-R') and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. wikipedia.org
The high stereospecificity of these reactions is a result of the fact that both the oxidative addition and reductive elimination steps generally proceed with retention of configuration at the sp2-hybridized carbon centers.
Implementation of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.com The synthesis of this compound can be made more environmentally benign by incorporating these principles.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijfmr.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are generally more atom-economical than classical olefination reactions like the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. dokumen.pub
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of palladium catalysts in cross-coupling reactions is a prime example of this principle, as only a small amount of the catalyst is required to produce a large amount of product. The development of more active and recyclable catalysts is an ongoing area of research. rsc.org
Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. dokumen.pub Many organic reactions are performed in volatile organic solvents that can be harmful to the environment and human health. Research into performing olefination and cross-coupling reactions in greener solvents, such as water or ionic liquids, is an active field. ijfmr.com For example, some Wittig-type reactions have been successfully carried out in water. ijfmr.com
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. The development of highly selective catalysts that can react with specific functional groups in a complex molecule without the need for protecting groups is a key goal of green chemistry.
The following table highlights how green chemistry principles can be applied to the synthesis of this compound:
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Favoring catalytic cross-coupling reactions (Suzuki, Negishi) over stoichiometric Wittig reactions. dokumen.pub |
| Catalysis | Utilizing highly efficient and recyclable palladium catalysts for cross-coupling steps. rsc.org |
| Safer Solvents | Exploring the use of water, supercritical CO2, or other benign solvents to replace hazardous organic solvents. ijfmr.comdokumen.pub |
| Reduce Derivatives | Developing chemoselective reaction conditions that avoid the need for protecting groups on other functionalities in the precursor molecules. |
By consciously applying these principles, the synthesis of this compound and other valuable chemical compounds can be made more sustainable and environmentally friendly.
Advanced Spectroscopic and Spectro Computational Characterization of Ethyl Nona 2,4,6 Trienoate
Vibrational Spectroscopy (Raman and Infrared) for Conformational Analysis and Rotational Isomer Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational isomers and rotational dynamics of ethyl nona-2,4,6-trienoate. The extended π-conjugated system and the presence of a flexible ethyl ester group give rise to a complex vibrational landscape that is sensitive to the molecule's geometry.
The analysis of vibrational spectra allows for the identification of characteristic group frequencies and skeletal modes. For this compound, key vibrational modes include C=C stretching of the conjugated triene, C=O stretching of the ester, and various C-H bending and stretching modes. The positions and intensities of these bands are influenced by the planarity of the conjugated system and the orientation of the ethyl ester group.
Conformational isomers, arising from rotation around the C-C single bonds within the polyene chain and the C-O bond of the ester group, can be distinguished by their unique vibrational signatures. Theoretical calculations, often employing Density Functional Theory (DFT), are crucial in assigning these spectral features to specific conformers. By comparing experimental spectra with calculated spectra for different stable geometries, the predominant conformers in a given state (gas, liquid, or solid) can be identified.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C=O (Ester) | Stretching | 1710-1730 | IR (strong), Raman (weak) |
| C=C (Conjugated) | Stretching | 1600-1650 | IR (variable), Raman (strong) |
| C-O (Ester) | Stretching | 1150-1250 | IR (strong) |
| =C-H | Out-of-plane bending | 960-1000 (for trans) | IR (strong) |
| CH₃, CH₂ | Bending | 1370-1470 | IR, Raman |
| C-H | Stretching | 2850-3100 | IR, Raman |
Note: These are typical ranges and the exact values for this compound may vary based on its specific conformation and environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
High-resolution NMR spectroscopy is indispensable for the definitive structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide a wealth of information regarding the connectivity and stereochemistry of the molecule.
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons along the polyene chain and within the ethyl group, confirming their connectivity. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sielc.com This allows for the direct assignment of the carbon signals based on the already assigned proton signals.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1 | C=O | - | 165-175 |
| C2-C7 | Olefinic CH | 5.5-7.5 | 110-150 |
| C8-C9 | Alkyl CH₂, CH₃ | 0.9-2.5 | 10-40 |
| O-CH₂ | Ester | 3.5-4.5 | 60-70 |
| CH₃ | Ester | 1.0-1.5 | 10-20 |
Note: Chemical shifts are highly dependent on the solvent and the specific stereochemistry of the double bonds.
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. europeanpharmaceuticalreview.com For this compound, DNMR can be employed to investigate the rotational barriers around the single bonds of the polyene chain and the C-O bond of the ester group. researchgate.net By monitoring the changes in the NMR lineshapes as a function of temperature, it is possible to determine the activation energy (ΔG‡) for these rotational processes. This provides valuable insight into the flexibility of the molecule and the relative energies of its different conformations. europeanpharmaceuticalreview.com
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. acs.org For this compound, ssNMR can be used to study its aggregation behavior and identify different polymorphic forms. nih.govrsc.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect its physical properties. ssNMR, particularly ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning), can distinguish between different polymorphs as they will exhibit different chemical shifts due to their distinct packing arrangements in the crystal lattice. libretexts.orglibretexts.org Furthermore, ssNMR can provide information on intermolecular interactions and the conformation of the molecule in the solid state.
Dynamic NMR (DNMR) for Probing Conformational Dynamics and Rotational Barriers
Electronic Absorption and Emission Spectroscopy of the Conjugated Triene Chromophore
The extended π-conjugated system in this compound acts as a chromophore, leading to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.
UV-Visible spectroscopy is a key technique for studying the electronic transitions within the conjugated triene chromophore of this compound. The absorption of UV-Vis light promotes an electron from a bonding or non-bonding molecular orbital to an anti-bonding molecular orbital. For conjugated systems like this, the most significant transition is the π → π* transition.
The extent of conjugation directly influences the energy of this transition. As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in the absorption of light at longer wavelengths (a bathochromic or red shift). Therefore, the λmax (wavelength of maximum absorbance) for this compound is expected to be at a longer wavelength compared to shorter polyenes.
The position and intensity (molar absorptivity, ε) of the absorption bands provide information about the extent of π-electron delocalization and the energy of the electronic excited states. Solvatochromism, the change in λmax with solvent polarity, can also offer insights into the nature of the ground and excited states of the molecule.
Fluorescence and Phosphorescence Studies for Excited State Dynamics and Photophysical Pathways
The extended π-conjugated system of this compound, consisting of three carbon-carbon double bonds and a carbonyl group, is expected to give rise to distinct photophysical behaviors, namely fluorescence and phosphorescence. These phenomena provide critical insights into the molecule's excited-state dynamics. Upon absorption of a photon, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁).
Fluorescence is the radiative decay from the S₁ state back to the S₀ state. libretexts.orgchemistryviews.org For conjugated polyenoates like this compound, the S₁ state is typically a π-π* excited state. The fluorescence emission is expected to be a mirror image of the lowest energy absorption band and occur at a longer wavelength (a Stokes shift) due to vibrational relaxation in the excited state. chemistryviews.orglibretexts.org The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range (10⁻⁹ to 10⁻⁷ s) for such compounds. libretexts.org The quantum yield of fluorescence, which measures the efficiency of the fluorescence process, is highly dependent on the molecular structure and its environment. libretexts.org Rigid structures tend to have higher quantum yields, while flexible molecules like this compound may have lower yields due to energy loss through non-radiative pathways like internal conversion and vibrational relaxation. acs.org
Phosphorescence involves a transition from an excited triplet state (T₁) to the ground state (S₀). libretexts.org The T₁ state can be populated from the S₁ state through a process called intersystem crossing, which involves a change in electron spin. psgcas.ac.in This spin-forbidden transition results in a much longer lifetime for the T₁ state, ranging from microseconds to seconds. psgcas.ac.in Consequently, phosphorescence is a much slower process than fluorescence. For phosphorescence to be observed, non-radiative decay from the T₁ state must be minimized. This is often achieved by analyzing the sample in a rigid matrix or at very low temperatures to reduce collisional quenching. psgcas.ac.in The energy of the T₁ state is lower than the S₁ state, meaning phosphorescence occurs at even longer wavelengths than fluorescence. libretexts.org
Table 1: Expected Photophysical Properties of this compound
| Property | Expected Observation | Underlying Process | Typical Timescale |
|---|---|---|---|
| Absorption (λ_max) | UV-Vis region, corresponding to π-π* transition | S₀ → S₁ Excitation | ~10⁻¹⁵ s |
| Fluorescence | Emission at λ > λ_max (Stokes Shift) | S₁ → S₀ Radiative Decay | 10⁻⁹ – 10⁻⁷ s |
| Intersystem Crossing | Population of the triplet state | S₁ → T₁ Non-radiative Transition | 10⁻⁸ – 10⁻⁶ s |
| Phosphorescence | Emission at λ > λ_fluorescence | T₁ → S₀ Radiative Decay (Spin-forbidden) | 10⁻⁴ – 10 s |
| Internal Conversion/Vibrational Relaxation | Heat loss, competes with luminescence | Non-radiative Decay | 10⁻¹² – 10⁻¹⁰ s |
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination and Chiroptical Properties of Chiral Analogues
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org While this compound itself is not chiral, the introduction of a stereocenter would create chiral analogues whose chiroptical properties could be investigated using CD spectroscopy.
For a chiral analogue of this compound, the conjugated triene chromophore would become optically active. The CD spectrum would exhibit positive or negative bands (Cotton effects) at the wavelengths corresponding to the electronic transitions of the chromophore. rsc.org The sign and magnitude of these Cotton effects are exquisitely sensitive to the stereochemistry of the molecule. Enantiomers of a chiral analogue would produce mirror-image CD spectra. nih.govrsc.org
CD spectroscopy is widely used for the determination of enantiomeric excess (e.e.). nih.gov By measuring the CD spectrum of a non-racemic mixture and comparing it to the spectrum of the pure enantiomer, the e.e. can be calculated. rsc.org This method is often rapid and does not require physical separation of the enantiomers. nih.govresearchgate.net For chiral analogues of this compound, a calibration curve could be constructed by plotting the CD signal intensity at a specific wavelength against known enantiomeric compositions.
Furthermore, the interaction between multiple chromophores within a chiral molecule can lead to complex CD spectra, such as exciton-coupled spectra, which can be used to determine the absolute configuration of the molecule. nih.gov Theoretical calculations of CD spectra can also be used in conjunction with experimental data to assign the absolute configuration of chiral esters. nih.gov
Table 2: Application of CD Spectroscopy to Chiral Analogues of this compound
| Application | Principle | Information Obtained |
|---|---|---|
| Chirality Confirmation | Non-zero CD signal for chiral molecules. | Confirmation of optical activity. |
| Enantiomeric Excess (e.e.) Determination | CD signal is proportional to the excess of one enantiomer. nih.govrsc.org | Quantitative measure of sample purity. |
| Absolute Configuration Assignment | The sign of the Cotton effect relates to the spatial arrangement of atoms. nih.gov | Determination of the R/S configuration. |
| Conformational Analysis | CD spectra are sensitive to the solution-state conformation of the molecule. rsc.org | Information on the predominant molecular shape. |
Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, MS/MS, Ion Mobility MS) for Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) techniques are indispensable for the structural elucidation of organic molecules like this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. amazonaws.comuni-hannover.de For this compound (C₁₁H₁₆O₂), the expected exact mass can be calculated and compared to the experimental value to confirm its composition.
Tandem Mass Spectrometry (MS/MS) involves the isolation of the parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This provides a fragmentation pattern that acts as a "fingerprint" for the molecule, revealing details about its structure. For this compound, characteristic fragmentation pathways would involve:
Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters.
Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available.
Cleavages along the polyene chain: Resulting in a series of ions corresponding to the loss of hydrocarbon fragments.
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation. Ions are separated based on their size and shape (their collision cross-section, CCS) as they drift through a gas-filled chamber under the influence of an electric field. cam.ac.ukmdpi.com This technique can separate isomers and isobars that have the same mass-to-charge ratio but different shapes. nih.govnih.gov For this compound, different geometric isomers (E/Z isomers) would be expected to have slightly different CCS values, potentially allowing for their separation and individual characterization by IM-MS. cam.ac.uk
Table 3: Predicted MS/MS Fragmentation for this compound (C₁₁H₁₆O₂)
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 180.1150 | 135.0759 | C₂H₅O• (Ethoxy radical) | Alpha-cleavage at the ester |
| 180.1150 | 152.1201 | C₂H₄ (Ethylene) | McLafferty-type rearrangement |
| 180.1150 | 107.0861 | C₄H₅O (Crotonaldehyde) | Retro-Diels-Alder type cleavage |
| 135.0759 | 107.0861 | CO (Carbon monoxide) | Decarbonylation of acylium ion |
X-ray Crystallography and Electron Diffraction Studies for Solid-State Molecular Structure Determination
To fully understand the three-dimensional structure of this compound in the solid state, X-ray crystallography and electron diffraction are the definitive techniques.
X-ray Crystallography requires the growth of a suitable single crystal. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined. mpg.de This would provide unambiguous data on:
Molecular Conformation: The exact geometry of the polyene chain (e.g., all-trans or presence of cis-bonds) and the orientation of the ethyl ester group.
Bond Lengths and Angles: Highly accurate measurements of all bond parameters.
Intermolecular Interactions: Details of how the molecules pack in the crystal, including any hydrogen bonding or van der Waals interactions, which govern the material's bulk properties.
Electron Diffraction is an alternative technique that can be used on very thin films or nanocrystals, which are often easier to prepare than large single crystals. royalsocietypublishing.orgicdd.com Thin films of linear esters have been studied by electron diffraction to determine their orientation and packing on surfaces. royalsocietypublishing.orgroyalsocietypublishing.org While generally providing lower resolution data than X-ray crystallography, electron diffraction can still yield crucial information about unit cell parameters and molecular packing, especially for materials that are difficult to crystallize. icdd.com For a linear molecule like this compound, electron diffraction could reveal how the aliphatic chains align in thin layers. royalsocietypublishing.org
Table 4: Structural Information from Solid-State Analysis
| Technique | Sample Requirement | Key Information Provided |
|---|---|---|
| X-ray Crystallography | Single crystal (typically > 0.1 mm) | Precise 3D atomic coordinates, bond lengths/angles, crystal packing. |
| Electron Diffraction | Thin film or nanocrystals. icdd.com | Unit cell dimensions, molecular orientation on surfaces, packing symmetry. royalsocietypublishing.org |
Synergistic Spectro-Computational Approaches for Advanced Spectral Interpretation and Prediction of Spectroscopic Signatures
The integration of computational chemistry with experimental spectroscopy provides a powerful synergy for the characterization of molecules like this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can predict and help interpret a wide range of spectroscopic data.
Predicting Spectroscopic Signatures:
NMR Spectra: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, which aids in the assignment of complex spectra.
Vibrational Spectra (IR & Raman): Calculation of vibrational frequencies can help assign the bands observed in experimental IR and Raman spectra to specific molecular motions, such as C=C and C=O stretches. mdpi.com
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies and oscillator strengths, allowing for the prediction of the UV-Vis absorption spectrum and the assignment of observed bands to specific electronic excitations (e.g., π-π*). rsc.orggoogle.com
CD Spectra: For chiral analogues, TD-DFT can predict the CD spectrum, which is crucial for assigning the absolute configuration of the molecule by comparing the calculated spectrum to the experimental one. nih.gov
Advanced Interpretation: By comparing experimental data with calculated results, a more profound understanding of the molecule's properties can be achieved. For instance, a computational conformational analysis can identify the lowest energy structures of this compound. The predicted spectroscopic properties for these conformers can then be compared to the experimental data to determine the predominant conformation in solution or the solid state. This approach is also vital for understanding excited-state properties, where calculations can map out potential energy surfaces and elucidate the pathways for fluorescence, phosphorescence, and non-radiative decay. rsc.orgmdpi.com
Table 5: Spectro-Computational Synergy
| Spectroscopic Technique | Computational Method | Synergistic Outcome |
|---|---|---|
| NMR | DFT (GIAO method) | Unambiguous assignment of chemical shifts. |
| IR/Raman | DFT (Frequency calculation) | Assignment of vibrational modes. mdpi.com |
| UV-Vis | TD-DFT | Assignment of electronic transitions. rsc.org |
| CD Spectroscopy | TD-DFT | Prediction of chiroptical properties and absolute configuration. nih.gov |
| Fluorescence/Phosphorescence | (TD-)DFT | Elucidation of excited state potential energy surfaces and decay pathways. mdpi.com |
Reactivity, Reaction Mechanisms, and Transformation Pathways of Ethyl Nona 2,4,6 Trienoate
[4+2] Cycloaddition Reactions (Diels-Alder Type) with Diverse Dienophiles
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. sigmaaldrich.com In the case of ethyl nona-2,4,6-trienoate, the conjugated triene system offers multiple diene components, leading to potential complexities in regioselectivity and stereoselectivity. The reaction is thermally allowed and is a powerful tool for the construction of cyclic systems. sigmaaldrich.comresearchgate.net The intramolecular version of the Diels-Alder reaction is also a significant pathway for forming polycyclic molecules. researchgate.netmasterorganicchemistry.com
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a critical aspect. In triene cycloadditions, the reaction can occur across different pairs of double bonds within the triene system. The outcome is governed by electronic and steric factors of both the triene and the dienophile. For instance, the reaction of a substituted triene with an electron-deficient dienophile will be directed by the electronic nature of the substituents on the triene.
Stereoselectivity in Diels-Alder reactions is also a key feature, with the stereochemistry of the reactants being transferred to the product. masterorganicchemistry.com The "endo rule" often predicts the major product in kinetically controlled reactions, where the substituents on the dienophile are oriented towards the developing π-system of the diene in the transition state. However, the thermodynamic product may differ. beilstein-journals.org
Table 1: Illustrative Regio- and Stereoselectivity in the Diels-Alder Reaction of Ethyl (2E,4E,6E)-nona-2,4,6-trienoate with Maleic Anhydride (B1165640)
| Diene Component | Dienophile | Major Product | Stereochemistry | Regiochemistry |
| C2-C5 | Maleic Anhydride | endo-adduct | cis | 1,4-addition |
| C4-C7 | Maleic Anhydride | endo-adduct | cis | 1,4-addition |
This table presents hypothetical data based on the general principles of Diels-Alder reactions.
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the mechanisms of Diels-Alder reactions. nih.govrsc.orgajol.info These studies allow for the detailed examination of transition state geometries, activation energies, and the influence of catalysts. For conjugated trienes, computational models can predict the most likely site of cycloaddition by comparing the activation barriers for reactions at different positions of the triene.
The transition state of a Diels-Alder reaction is a highly ordered, cyclic arrangement of the diene and dienophile. researchgate.net Computational studies can reveal the degree of synchronicity of bond formation in the transition state. In some cases, particularly with highly polarized reactants, the reaction may proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate. nih.gov
Table 2: Calculated Activation Energies for the Diels-Alder Reaction of Ethyl (2E,4E,6E)-nona-2,4,6-trienoate with Ethylene (B1197577) (Hypothetical DFT Data)
| Reaction Pathway | Activation Energy (kcal/mol) | Transition State Geometry |
| Cycloaddition at C2-C5 | 25.8 | Concerted, asynchronous |
| Cycloaddition at C4-C7 | 27.2 | Concerted, synchronous |
This table presents hypothetical data based on computational studies of similar systems.
Regioselectivity and Stereoselectivity Studies in Triene Cycloadditions
Photochemical Reactions and Photoisomerization Processes of this compound
The extended conjugation in this compound makes it susceptible to photochemical transformations upon absorption of ultraviolet light. These reactions can lead to a variety of isomers through different pericyclic and isomerization pathways.
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. askfilo.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light. askfilo.com
For a conjugated triene like this compound, with 6 π-electrons, photochemical electrocyclic ring closure is a conrotatory process. askfilo.com This means that the substituents at the termini of the triene system rotate in the same direction (both clockwise or both counter-clockwise) during the formation of the new σ-bond. The reverse reaction, the photochemical ring-opening of a cyclohexadiene, is also a conrotatory process.
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. These reactions are also governed by the Woodward-Hoffmann rules. Under photochemical conditions, a researchgate.netwikipedia.org-sigmatropic shift of a hydrogen atom is a common process in conjugated trienes.
Photosensitized reactions involve the transfer of energy from an excited photosensitizer molecule to the substrate, in this case, this compound. caltech.eduphotobiology.infonih.gov This process typically involves the formation of the triplet excited state of the triene, which has different reactivity compared to the singlet excited state formed by direct irradiation.
The mechanism of photosensitization can be broadly classified into Type I and Type II processes. nih.gov In the context of isomerizations, the key step is the energy transfer from the triplet sensitizer (B1316253) to the ground state triene, populating the triplet excited state of the triene. This triplet state can then undergo isomerization, often leading to a different mixture of geometric isomers than direct irradiation. The composition of the photostationary state in a photosensitized isomerization depends on the triplet energies of the sensitizer and the various isomers of the triene.
Electrocyclic Reactions and Sigmatropic Rearrangements under Photoirradiation
Electrophilic and Nucleophilic Addition Reactions Across the Conjugated Triene System
The conjugated double bonds of this compound are susceptible to attack by both electrophiles and nucleophiles. The extended conjugation allows for 1,2-, 1,4-, and 1,6-addition products.
Electrophilic addition to a conjugated triene typically begins with the attack of the electrophile on one of the double bonds to form a resonance-stabilized carbocation. The subsequent attack of a nucleophile can occur at different positions of the allylic or pentadienylic carbocation, leading to a mixture of products. The regioselectivity of the initial attack and the subsequent nucleophilic attack is influenced by the stability of the intermediate carbocations.
Nucleophilic addition to the conjugated system is also possible, particularly with strong nucleophiles. The electron-withdrawing nature of the ester group in this compound can activate the triene system towards nucleophilic attack, especially in a Michael-type 1,6-addition.
Table 3: Potential Products of Electrophilic Addition of HBr to Ethyl (2E,4E,6E)-nona-2,4,6-trienoate
| Type of Addition | Product Structure |
| 1,2-addition (at C6-C7) | Ethyl 7-bromo-nona-2,4-dienoate |
| 1,4-addition (at C4-C7) | Ethyl 5-bromo-nona-2,6-dienoate |
| 1,6-addition (at C2-C7) | Ethyl 3-bromo-nona-4,6-dienoate |
This table illustrates the possible constitutional isomers from the addition of HBr, with the actual product distribution depending on reaction conditions.
Stereocontrolled Addition of Halogens and Hydrogen Halides
The addition of electrophiles like halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr) to conjugated systems is a well-established reaction class. libretexts.orglibretexts.org In the case of this compound, the reaction proceeds via an initial electrophilic attack on one of the double bonds to form a resonance-stabilized allylic or pentadienylic carbocation. libretexts.org The nucleophilic halide ion can then attack any of the carbons bearing a partial positive charge. This can lead to a mixture of addition products, including 1,2-, 1,4-, 1,6-, and 1,8-adducts.
The mechanism begins with the protonation or halogenation of one of the double bonds. libretexts.org Given the electronic properties of the trienoate, the terminal C6-C7 double bond is the most nucleophilic and most likely to be attacked by an electrophile (E⁺, such as H⁺ from HBr or Br⁺ from Br₂). This initial attack forms a highly stabilized, delocalized carbocation intermediate. The subsequent attack by the nucleophile (e.g., Br⁻) can occur at several positions (C2, C4, C6, or C8), leading to different products.
For example, the addition of one equivalent of HBr can theoretically yield multiple products. The distribution of these products is influenced by reaction conditions such as temperature. youtube.com At lower temperatures, the reaction is under kinetic control, favoring the product that results from the fastest reaction pathway, often the 1,2- or 1,4-addition product. scribd.com At higher temperatures, the reaction is under thermodynamic control, and the most stable product, typically the most substituted and/or most conjugated alkene, will predominate. youtube.comscribd.com
Table 1: Potential Products from the Electrophilic Addition of HBr to this compound
| Product Type | Structure of Potential Product | Control |
|---|---|---|
| 1,8-Addition | ![]() |
Thermodynamic |
| 1,6-Addition | ![]() |
Kinetic/Thermodynamic |
| 1,4-Addition | ![]() |
Kinetic/Thermodynamic |
| 1,2-Addition | ![]() |
Kinetic |
Note: The table presents hypothetical major products based on established mechanisms for conjugated systems. The exact product ratios depend heavily on specific reaction conditions.
Michael Additions and Related Conjugate Addition Reactions
The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com For an extended conjugated system like this compound, this reactivity can extend to the δ (C4), ζ (C6), or even η (C8) positions, leading to 1,4-, 1,6-, or 1,8-addition products, respectively. wikipedia.org
The regioselectivity of the conjugate addition is a significant challenge and depends on several factors, including the nature of the nucleophile, the catalyst, and the substrate itself. beilstein-journals.org "Soft" nucleophiles, such as cuprates (Gilman reagents), enamines, and thiolates, generally favor conjugate addition over direct (1,2) addition to the carbonyl group. jove.com In polyenic systems, the use of specific catalysts can direct the nucleophile to a particular position. For example, studies on α,β–γ,δ-unsaturated thiol esters have shown that most Grignard reagents give exclusive 1,4-addition, while the sterically hindered t-BuMgCl gives a mixture of 1,4- and 1,6-addition products. nih.govorganic-chemistry.org This suggests a high degree of tunability in the regiochemical outcome. While some polyenic esters have been shown to give a slight regioselectivity, the control of 1,4- versus 1,6- versus 1,8-addition in trienoates remains a complex synthetic challenge. beilstein-journals.org
Table 2: Illustrative Examples of Nucleophiles in Conjugate Additions to Polyenoates
| Nucleophile (Michael Donor) | Expected Major Addition Type | Product Class |
|---|---|---|
| Lithium dialkylcuprates (R₂CuLi) | 1,6- or 1,8-Addition | Extended ester |
| Grignard reagents (RMgX) with Cu(I) catalyst | 1,6- or 1,8-Addition | Extended ester |
| Malonates (e.g., diethyl malonate) | 1,4- or 1,6-Addition | Dicarbonyl compound |
| Amines (R₂NH) | 1,4- or 1,6-Aza-Michael Addition | β- or δ-Amino ester |
| Thiolates (RS⁻) | 1,4- or 1,6-Thia-Michael Addition | Thioether-substituted ester |
Note: The regioselectivity is illustrative and highly dependent on the specific substrate, nucleophile, and reaction conditions.
Oxidation Reactions of this compound
Stereoselective Epoxidation and Dihydroxylation Methodologies
The multiple double bonds in this compound can be selectively oxidized to epoxides or diols. The regioselectivity of these reactions is governed by the electronic nature of the double bonds. The C6-C7 double bond, being furthest from the electron-withdrawing ester group, is the most electron-rich and therefore the most susceptible to electrophilic oxidation reagents.
Stereoselective Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting alkenes to chiral vicinal diols with high enantioselectivity. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. organic-chemistry.org For polyenes, the reaction is highly site-selective, typically occurring at the most electron-rich double bond. wikipedia.org In the case of this compound, dihydroxylation is expected to occur preferentially at the C6-C7 position. The stereochemical outcome is dictated by the choice of the chiral ligand. The pre-packaged reagent mixtures, AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), deliver the two hydroxyl groups to opposite faces of the alkene, allowing access to either enantiomer of the resulting diol. encyclopedia.pub
Stereoselective Epoxidation: Similar to dihydroxylation, epoxidation can be achieved with reagents like meta-chloroperoxybenzoic acid (mCPBA). The reaction would also be expected to occur at the most nucleophilic C6-C7 double bond. Asymmetric epoxidation methodologies, such as the Sharpless-Katsuki epoxidation, are typically most effective for allylic alcohols, but other methods exist for unfunctionalized or differently functionalized alkenes.
Table 3: Predicted Outcomes for Stereoselective Oxidation at the C6-C7 Double Bond
| Reaction | Reagent | Expected Stereochemical Outcome |
|---|---|---|
| Asymmetric Dihydroxylation | AD-mix-α (with (DHQ)₂PHAL) | (6R, 7S)-diol |
| Asymmetric Dihydroxylation | AD-mix-β (with (DHQD)₂PHAL) | (6S, 7R)-diol |
| Epoxidation | mCPBA | Racemic mixture of epoxides |
Note: Stereochemical assignments are based on the established mnemonic for the Sharpless AD reaction and assume the C6-C7 double bond is the primary site of reaction.
Ozonolysis and Oxidative Cleavage Reactions for Structure Analysis
Ozonolysis is a powerful synthetic tool that cleaves carbon-carbon double bonds and replaces them with carbonyl groups. wiley.com This reaction is exceptionally useful for structural elucidation, as the fragments produced reveal the positions of the original double bonds. The reaction proceeds in two steps: first, reaction with ozone (O₃) to form an unstable ozonide intermediate, followed by a workup step. wiley.com
The nature of the products depends on the type of workup employed:
Reductive Workup: Typically using zinc (Zn) and water or dimethyl sulfide (B99878) (DMS), this workup converts the ozonide to aldehydes and/or ketones.
Oxidative Workup: Using hydrogen peroxide (H₂O₂), this workup oxidizes any initially formed aldehydes to carboxylic acids, while ketones remain unchanged.
Applying ozonolysis to this compound would cleave all three double bonds (C2-C3, C4-C5, and C6-C7).
Table 4: Predicted Products from the Ozonolysis of this compound
| Workup Type | Predicted Cleavage Products |
|---|---|
| Reductive (O₃, then DMS) | Ethyl glyoxylate (B1226380), Glyoxal, Propanal |
| Oxidative (O₃, then H₂O₂) | Ethyl oxalate (B1200264), Glyoxal (can be further oxidized), Propanoic acid |
Note: The structures of the products are Ethyl glyoxylate (O=CH-COOEt), Glyoxal (O=CH-CH=O), Propanal (CH₃CH₂CHO), Ethyl oxalate (HOOC-COOEt), and Propanoic acid (CH₃CH₂COOH).
Reduction Reactions and Chemoselective Hydrogenation of this compound
Catalytic Hydrogenation for Saturation and Partial Reductions
Catalytic hydrogenation is a common method for reducing carbon-carbon multiple bonds by adding molecular hydrogen (H₂) across the bond in the presence of a metal catalyst. tcichemicals.com
Complete Saturation: Using powerful hydrogenation catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere, all three double bonds of this compound can be fully reduced. This reaction is typically non-selective and proceeds to completion, yielding the corresponding saturated ester, ethyl nonanoate. The reaction is generally exothermic and proceeds in high yield. beilstein-journals.org
Partial and Chemoselective Reduction: Achieving partial hydrogenation of a conjugated polyene is significantly more challenging due to the similar reactivity of the double bonds under many catalytic conditions. However, some degree of selectivity can be achieved by using a "poisoned" or less reactive catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). Such catalysts can sometimes allow for the reduction of alkynes to cis-alkenes without reducing the alkenes further. In the context of a trienoate, a carefully controlled reaction with a less active catalyst might allow for the reduction of one or two of the double bonds. Alkynes are known to adsorb more strongly to catalyst surfaces than alkenes, which can allow for selective hydrogenation. wikipedia.org A similar principle might allow for differentiation between the double bonds of the triene system, although isolating a specific dienoate or monoenoate product would likely be difficult and result in a mixture of products.
Table 5: Catalytic Hydrogenation of this compound
| Catalyst | Conditions | Expected Major Product | Reaction Type |
|---|---|---|---|
| Pd/C, PtO₂, or Raney Ni | H₂ (1-5 atm), RT, Ethanol (B145695) | Ethyl nonanoate | Complete Saturation |
| Lindlar's Catalyst | H₂ (1 atm), RT, Hexane | Mixture of partially reduced esters | Partial Reduction |
| Wilkinson's Catalyst | H₂ (1 atm), RT, Benzene | Ethyl nonanoate | Homogeneous Saturation |
Selective Reductions Targeting Specific Double Bonds within the Triene System
The selective reduction of the conjugated triene system in this compound presents a significant challenge due to the multiple reactive double bonds. The outcome of such reductions is highly dependent on the choice of reducing agent and reaction conditions, which can be tuned to achieve partial or full saturation of the polyene chain.
Catalytic Hydrogenation:
Catalytic hydrogenation is a powerful tool for the reduction of alkenes. The selectivity of this process for a specific double bond within the triene system of this compound is influenced by the catalyst, solvent, and reaction parameters. While specific studies on this compound are not extensively documented, general principles of catalytic hydrogenation of conjugated systems can be applied.
For instance, catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) are known for the stereoselective syn-hydrogenation of alkynes to cis-alkenes and can exhibit selectivity towards the less substituted double bonds in a conjugated system. Conversely, more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) at ambient temperature and pressure would likely lead to the complete saturation of all three double bonds to yield ethyl nonanoate.
To achieve selective reduction of one or two double bonds, careful control of stoichiometry of the hydrogen gas and the use of milder catalysts or catalyst poisons are crucial. The relative reactivity of the double bonds in the triene system (C2=C3, C4=C5, and C6=C7) towards hydrogenation would also play a role, with the terminal double bonds potentially being more accessible to the catalyst surface.
Table 1: Potential Outcomes of Catalytic Hydrogenation of this compound
| Catalyst System | Potential Major Product(s) | Remarks |
| H₂, Pd/C (excess) | Ethyl nonanoate | Complete saturation of the triene system. |
| H₂, Lindlar's Catalyst | Mixture of ethyl nonaenoates and nonadienoates | Partial hydrogenation, potential for selectivity towards specific double bonds. |
| H₂, Wilkinson's Catalyst (RhCl(PPh₃)₃) | Selective reduction of the least substituted double bond | Homogeneous catalyst, may offer higher selectivity. |
Polymerization Chemistry Involving this compound as a Monomer
The conjugated triene structure of this compound makes it a potential monomer for polymerization reactions, leading to polymers with unique architectures and functionalities. Both radical and coordination polymerization methods can be envisioned for this purpose.
Radical Polymerization Studies and Polymer Microstructure Characterization
Free radical polymerization of conjugated dienes and trienes is a well-established method. In the case of this compound, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide could initiate polymerization across the double bonds. The resulting polymer would likely have a complex microstructure, with the possibility of 1,2-, 1,4-, 1,6-, and even 3,4-additions, leading to a variety of repeating units and branching.
The presence of the ester group can influence the polymerization kinetics and the properties of the resulting polymer. Characterization of the polymer microstructure would require advanced analytical techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.
Coordination Polymerization and Ring-Opening Metathesis Polymerization (ROMP)
Coordination polymerization using transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, offers the potential for greater control over the polymer's stereochemistry and microstructure compared to radical polymerization. While specific data on this compound is scarce, studies on other conjugated trienes have shown that coordination catalysts can lead to polymers with high regioselectivity and stereoselectivity.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique, but it is typically applied to cyclic olefins. For an acyclic triene like this compound, Acyclic Diene Metathesis (ADMET) polymerization would be the more relevant process. In an ADMET polymerization, a metathesis catalyst, such as a Grubbs or Schrock catalyst, could potentially polymerize the triene through a step-growth mechanism, leading to the formation of a polyunsaturated polymer with the elimination of a small volatile olefin. The ester functionality would likely remain intact under these conditions.
Derivatization Strategies for Targeted Functionalization of this compound
The rich functionality of this compound allows for a variety of derivatization strategies to introduce new functional groups and create complex molecules.
Diels-Alder Reaction:
The conjugated triene system of this compound can act as a diene in the Diels-Alder reaction. It can react with a variety of dienophiles, such as maleic anhydride or N-phenylmaleimide, to form cyclic adducts. The regioselectivity and stereoselectivity of the reaction would depend on the specific dienophile used and the reaction conditions. For instance, the reaction of a conjugated triene with maleic anhydride typically proceeds with high stereoselectivity to yield the endo adduct. This reaction provides a powerful method for constructing six-membered rings with multiple stereocenters.
Table 2: Potential Diels-Alder Reactions of this compound
| Dienophile | Potential Product | Reaction Type |
| Maleic anhydride | Ethyl (substituted)bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate anhydride derivative | [4+2] Cycloaddition |
| N-Phenylmaleimide | Ethyl (substituted)phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione derivative | [4+2] Cycloaddition |
| Benzoquinone | Ethyl (substituted)anthracene-9,10-dione derivative | [4+2] Cycloaddition |
Epoxidation:
The double bonds in the triene system can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The selectivity for a particular double bond can be influenced by its electronic and steric environment. The electron-withdrawing nature of the ester group would likely deactivate the C2=C3 double bond towards electrophilic attack, potentially allowing for selective epoxidation of the C4=C5 or C6=C7 double bonds.
Diamination:
Palladium-catalyzed diamination reactions have been shown to be effective for conjugated dienes and trienes. Using a nitrogen source like di-tert-butyldiaziridinone in the presence of a palladium catalyst, it is conceivable that this compound could undergo diamination, selectively adding two amino groups across one of the double bonds, likely the central one, with high regio- and stereoselectivity.
Theoretical and Computational Chemistry Investigations of Ethyl Nona 2,4,6 Trienoate
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of how electrons are distributed within a molecule and how this distribution governs its chemical properties. numberanalytics.com Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of these investigations. numberanalytics.com DFT, in particular, has become a popular choice for studying the electronic structure of molecules due to its balance of accuracy and computational cost. numberanalytics.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. vedantu.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. vedantu.comschrodinger.com
A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher reactivity. vedantu.com For conjugated systems like ethyl nona-2,4,6-trienoate, the extent of conjugation significantly influences the HOMO-LUMO gap. As the number of conjugated double bonds increases, the HOMO energy level tends to rise, and the LUMO energy level tends to fall, resulting in a smaller energy gap. libretexts.org This narrowing of the gap corresponds to the absorption of light at longer wavelengths. libretexts.org
While specific experimental or calculated values for this compound are not readily found, we can infer expected values based on studies of similar conjugated esters. The following table provides illustrative data for the HOMO and LUMO energy levels and the resulting energy gap, calculated using a representative DFT method (B3LYP/6-31G(d)).
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.3 |
| Disclaimer: The data in this table is illustrative and based on typical values for similar conjugated esters. It is intended to represent the expected electronic properties of this compound. |
The distribution of charge within a molecule is a key determinant of its interactions with other molecules. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.
In this compound, the oxygen atoms of the ester group are expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the carbonyl carbon and the hydrogen atoms will exhibit positive potential.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.
Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
The following table presents illustrative calculated values for these reactivity descriptors for this compound.
| Reactivity Descriptor | Formula | Illustrative Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.15 eV |
| Global Electrophilicity (ω) | χ2 / (2η) | 3.10 eV |
| Disclaimer: The data in this table is illustrative and based on typical values for similar conjugated esters. It is intended to represent the expected reactivity of this compound. |
Determination of Frontier Molecular Orbital (HOMO-LUMO) Energy Levels and Their Significance
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the single bonds in this compound allows for the existence of multiple conformational isomers, or rotamers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov
The rotation around the single bonds in the polyene chain and the C-O bond of the ester group can lead to various spatial arrangements of the atoms. Generally, for esters, the Z (or s-trans) conformation is favored over the E (or s-cis) conformation due to a combination of steric and electronic effects. acs.orgresearchgate.net For the conjugated polyene chain, all-trans conformations are typically the most stable due to minimized steric hindrance.
Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to interconversion.
The relative stabilities of different conformers are determined by their calculated energies. The following table provides an illustrative example of the relative energies of different rotational isomers of this compound.
| Rotational Isomer | Dihedral Angle(s) | Relative Energy (kcal/mol) |
| all-trans (Z-ester) | C=C-C=C trans | 0.0 (most stable) |
| cis (at C4-C5) | C=C-C=C cis | 2.5 |
| all-trans (E-ester) | C-O-C=O cis | 3.8 |
| Disclaimer: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules. |
While quantum mechanical methods provide high accuracy, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) methods, which use classical force fields, offer a more computationally efficient alternative. A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates.
For a molecule like this compound, a custom or specifically parameterized force field might be necessary to accurately describe the conjugated π-system and the ester group. These parameters are often derived from higher-level quantum mechanical calculations or experimental data.
Once a suitable force field is established, it can be used in molecular dynamics (MD) simulations. MD simulations track the movement of atoms over time, providing insights into the dynamic behavior of the molecule, such as its conformational flexibility and interactions with a solvent.
Identification and Characterization of Rotational Isomers and Their Relative Stabilities
Reaction Mechanism Elucidation through Transition State Theory and Reaction Pathway Mapping
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the reaction pathway and identifying the transition state (the highest energy point along the reaction coordinate), chemists can understand how a reaction proceeds and what factors influence its rate and selectivity. ethz.ch
For this compound, a molecule with a rich conjugated system, several types of reactions could be of interest, including cycloadditions (like the Diels-Alder reaction) and electrophilic additions to the double bonds.
For instance, in a hypothetical intramolecular Diels-Alder reaction, computational studies could be used to determine whether the reaction is kinetically or thermodynamically controlled and to predict the stereochemical outcome. researchgate.net The calculations would involve locating the transition state structures for the formation of different possible products and comparing their activation energies. The pathway with the lowest activation energy would be the kinetically favored one.
Calculation of Activation Energies and Reaction Energetics for Key Transformations
Computational quantum chemistry provides powerful tools to elucidate the mechanisms and energetics of chemical reactions. For a conjugated system like this compound, several key transformations, such as cycloaddition and electrocyclization reactions, are of interest. Density Functional Theory (DFT) is a common method for calculating the activation energies (Ea) and reaction enthalpies (ΔHrxn) for such processes.
A prominent reaction for a conjugated triene is the Diels-Alder [4+2] cycloaddition. Theoretical calculations can model the reaction of this compound (acting as the diene component across four of its conjugated carbons) with a dienophile. Similarly, it can participate as the triene component in higher-order cycloadditions. The activation barriers for these reactions are typically in the range of 20-30 kcal/mol, and the reactions are often exothermic. plos.org The specific stereochemical and regiochemical outcomes can be predicted by comparing the activation barriers of the different possible pathways. mdpi.com
Another key transformation for conjugated trienes is the thermally or photochemically induced electrocyclization. For this compound, this would involve the formation of a six-membered ring. Computational studies can determine the activation barriers for these pericyclic reactions and predict whether the reaction will proceed via a conrotatory or disrotatory mechanism, in accordance with the Woodward-Hoffmann rules.
Below is an illustrative data table of calculated activation energies and reaction energetics for hypothetical key transformations of this compound, based on typical values for similar conjugated systems.
| Reaction Type | Dienophile/Conditions | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔHrxn) (kcal/mol) |
| [4+2] Cycloaddition | Ethylene (B1197577) | 25.5 | -28.0 |
| [4+2] Cycloaddition | Maleic Anhydride (B1165640) | 21.8 | -35.2 |
| [6+4] Cycloaddition | Tropone | 23.4 | -21.4 |
| 6π Electrocyclization | Thermal | 30.1 | -15.7 |
| 6π Electrocyclization | Photochemical | 15.3 | -12.5 |
Note: These values are hypothetical and based on computational studies of analogous conjugated triene systems. plos.orgmdpi.com
Investigation of Solvent Effects and Implicit/Explicit Solvation Models
The surrounding solvent can significantly influence the electronic structure, reactivity, and spectral properties of a molecule. nih.govosti.gov Computational chemistry can model these effects using both implicit and explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and is often used to calculate the effect of the solvent on reaction energetics and electronic absorption spectra. For this compound, increasing the solvent polarity would be expected to cause a red shift (bathochromic shift) in its UV-Vis absorption spectrum due to the stabilization of the more polar excited state relative to the ground state. mdpi.com
Explicit solvation models involve including a number of individual solvent molecules in the quantum mechanical calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding. osti.gov For this compound in a protic solvent like ethanol (B145695), explicit models could be used to investigate the specific hydrogen bonding interactions between the solvent and the ester carbonyl group.
The following table illustrates the hypothetical effect of solvent polarity on the primary π-π* electronic transition of this compound, as would be predicted by PCM calculations.
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |
| n-Hexane | 1.88 | 315 |
| Dichloromethane | 8.93 | 322 |
| Ethanol | 24.55 | 328 |
| Acetonitrile (B52724) | 37.5 | 330 |
| Water | 80.1 | 335 |
Note: These are illustrative values based on general trends observed for conjugated systems in different solvents. mdpi.com
Molecular Dynamics Simulations for Probing Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, intermolecular interactions, and transport properties of this compound.
For an isolated molecule, MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. For this compound, this would involve studying the rotation around the various single bonds in its conjugated backbone.
In a condensed phase, such as in a solvent or as part of a larger assembly, MD simulations can be used to study the interactions between this compound and its surrounding environment. semanticscholar.org For instance, simulations could model the aggregation behavior of this compound molecules in different solvents or their interaction with a surface. These simulations can provide information on the structure and stability of the resulting aggregates. nih.govmdpi.com
Quantum Chemical Studies of Photoexcitation, Excited State Dynamics, and Photoreactivity
The extended π-conjugation in this compound makes it a candidate for interesting photochemical behavior. numberanalytics.comnih.gov Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational methods like CASSCF and MS-CASPT2, are essential for studying the electronically excited states of molecules. stanford.edubohrium.com
These calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. Furthermore, they can be used to map out the potential energy surfaces of the excited states, identifying key features such as minima and conical intersections, which are crucial for understanding the pathways of photochemical reactions and photophysical processes like fluorescence and internal conversion. numberanalytics.com
For this compound, computational studies could investigate processes such as photoisomerization (E/Z isomerization) around the double bonds and photochemical electrocyclization reactions. Non-adiabatic molecular dynamics simulations, which account for transitions between different electronic states, can be employed to simulate the time evolution of the molecule after photoexcitation and predict the quantum yields of different photochemical products. stanford.edu
Integration of Computational Methods with Experimental Data for Enhanced Understanding
The most powerful approach to understanding the chemical and physical properties of a molecule like this compound is to integrate computational studies with experimental data. smu.edu Experimental techniques such as UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography can provide benchmark data for validating and refining computational models.
For example, the experimentally measured UV-Vis absorption spectrum can be compared with the spectrum predicted by TD-DFT calculations, allowing for an assignment of the observed electronic transitions. Similarly, reaction rates and product distributions obtained from laboratory experiments can be compared with the activation energies and reaction energetics calculated using DFT. Discrepancies between computational and experimental results can point to the need for more sophisticated theoretical models or reveal subtle mechanistic details that were not initially considered. This synergistic approach leads to a more robust and comprehensive understanding of the molecule's behavior.
Role and Utility of Ethyl Nona 2,4,6 Trienoate As a Versatile Building Block in Complex Chemical Synthesis
Applications in Natural Product Synthesis
The conjugated triene is a structural motif present in numerous natural products, many of which exhibit important biological activities. Ethyl nona-2,4,6-trienoate provides a convenient starting point for introducing this functional group during the synthesis of such complex molecules.
In the total synthesis of intricate natural products like polyketides and terpenoids, this compound and its derivatives can serve as crucial intermediates. uni-hannover.de The synthesis of all eight stereoisomers of a related compound, ethyl trideca-2,4,6-trienoate, has been achieved with high selectivity, highlighting the controlled manner in which such triene systems can be constructed and utilized. pnas.org This control is vital for achieving the specific stereochemistry often required for biological activity.
One common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki coupling, to link the triene fragment to other parts of the target molecule. pnas.org For example, a derivative of this compound could be coupled with another synthetic fragment to form the carbon skeleton of a complex natural product. The ester group of the trienoate can also be chemically modified, for instance, by reduction to an alcohol, providing a handle for further synthetic transformations. google.com
The study of how organisms naturally produce complex molecules, known as biosynthetic pathway investigation, can provide valuable insights for synthetic chemists. While direct research on the biosynthetic pathways of this compound may not be extensively published, studies on related unsaturated fatty acids and polyketides in model organisms offer a general understanding. nih.govdtu.dk
In many microorganisms, complex molecules are assembled by large enzyme complexes called polyketide synthases (PKSs). dtu.dkplos.org These enzymes often generate conjugated double bond systems through a series of dehydration reactions. umich.edu By introducing isotopically labeled precursors into these biological systems, researchers can trace the steps of the biosynthetic pathway and understand how trienoate-like structures are formed in nature. nih.govnih.gov This knowledge can inspire new synthetic strategies and the bioengineering of microorganisms to produce novel compounds. dtu.dknih.gov
Strategic Intermediate in the Total Synthesis of Complex Polyketides and Terpenoids Bearing Conjugated Triene Moieties
Scaffold for the Synthesis of Novel Heterocyclic Compounds and Bioisosteres
The conjugated system of double bonds in this compound makes it reactive in a variety of chemical transformations that can be used to construct ring-containing structures known as heterocyclic compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The electron-rich nature of the triene allows it to participate in cycloaddition reactions, where it can combine with other molecules to form new rings.
Furthermore, the ethyl ester group can be converted to other functional groups, which can then be used to build different types of heterocyclic rings. The resulting molecules can act as bioisosteres, which are compounds that are structurally different but have similar biological effects to known active molecules. This allows chemists to fine-tune the properties of a potential drug molecule.
Precursor for Advanced Materials Science Applications
The extended system of alternating single and double bonds in this compound is a key feature that makes it a promising candidate for the creation of advanced materials with unique optical and electronic properties.
This compound can be used as a monomer, or building block, for the synthesis of conjugated polymers. These are long-chain molecules with a backbone of alternating single and double bonds, which gives them the ability to conduct electricity and interact with light. This makes them suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of such polymers can be achieved through various polymerization techniques. researchgate.netnih.gov By combining this compound with other monomers, the properties of the resulting polymer can be tailored for specific applications. researchgate.netresearchgate.netrsc.org The conjugated triene unit contributes to the polymer's ability to absorb and emit light, a crucial property for optoelectronic devices. rsc.org
Modern polymer chemistry focuses on creating polymers with precisely controlled structures, or architectures. This control allows for the fine-tuning of the material's properties. This compound can be incorporated into these well-defined polymer architectures, such as block copolymers or star-shaped polymers.
These structured polymers can self-assemble into highly ordered nanoscale patterns, which can be used in a variety of applications, including the fabrication of nanoscale electronic components and the development of new drug delivery systems. The ability to create such defined architectures opens up new possibilities for the design of advanced functional materials.
Synthesis of Conjugated Polymers and Oligomers for Optoelectronic Devices
Design and Synthesis of New Ligands, Catalysts, and Reagents Utilizing the Trienoate Framework
The extended π-system of this compound, a conjugated trienoic ester, presents a unique and versatile scaffold for the design and synthesis of novel ligands, catalysts, and reagents. The inherent reactivity of the three conjugated double bonds, coupled with the electron-withdrawing nature of the ethyl ester group, allows for a variety of chemical transformations to introduce functionality and create complex molecular architectures. While direct and extensive research on this compound as a foundational building block is emerging, the well-established chemistry of conjugated dienes and trienes provides a strong basis for its potential applications in catalysis and reagent synthesis.
The strategic functionalization of the triene backbone can lead to the development of ligands with specific steric and electronic properties. These ligands can, in turn, be used to modulate the activity and selectivity of metal catalysts in a wide range of organic transformations. Furthermore, the trienoate framework itself can be incorporated into the structure of organocatalysts or specialized reagents.
Ligand Design and Synthesis
The conjugated system of this compound is amenable to several synthetic strategies for the introduction of coordinating atoms, such as phosphorus, nitrogen, and sulfur, to create novel ligands.
One promising approach involves the use of pericyclic reactions, particularly the Diels-Alder reaction. wikipedia.org The triene can act as the diene component, reacting with a variety of dienophiles to construct six-membered rings with a high degree of stereocontrol. wikipedia.org If the dienophile contains a coordinating group, this functionality can be readily incorporated into the resulting cyclic scaffold. For instance, a dienophile containing a phosphine (B1218219) or a protected amine group could be employed. Subsequent transformations of the remaining double bonds in the initial adduct can then be used to build more complex, multidentate ligand structures.
Another avenue for ligand synthesis is the direct functionalization of the triene system. Palladium-catalyzed amination reactions, which have been successfully applied to conjugated dienes and trienes, can introduce nitrogen atoms across the double bonds. nih.gov This method offers a direct route to amino-functionalized compounds that can serve as N-donor ligands. nih.gov The regioselectivity of such additions can often be controlled by the choice of catalyst and reaction conditions. nih.gov
The synthesis of phosphine ligands, which are crucial in organometallic catalysis, can also be envisioned starting from this compound. sioc-journal.cn While direct phosphination of the triene might be challenging, a multi-step approach could be employed. For example, the triene could first be converted to a diol via dihydroxylation, and the resulting hydroxyl groups could then be transformed into phosphine moieties through established methods.
| Potential Ligand Type | Synthetic Strategy | Key Intermediates/Reactions | Potential Applications |
| Chiral P,N-Ligands | Diels-Alder reaction with a chiral dienophile, followed by functional group manipulation. | Chiral cyclohexene (B86901) derivatives | Asymmetric catalysis |
| Bidentate Nitrogen Ligands | Palladium-catalyzed diamination. nih.gov | Diaminated nonenoate derivatives | Coordination chemistry, catalysis |
| Phosphine Ligands | Conversion to polyol, followed by phosphination. | Dihydroxylated or polyhydroxylated nonenoate | Cross-coupling reactions, hydrogenation |
Catalyst Design and Synthesis
The this compound framework can be integrated into the structure of catalysts in several ways. The functionalized ligands described above can be complexed with various transition metals to generate new homogeneous catalysts. The steric and electronic properties of the catalyst can be fine-tuned by modifying the substituents on the trienoate-derived ligand.
Moreover, the trienoate unit can be a key component of organocatalysts. For example, the conjugated system could be functionalized with acidic or basic moieties to create a bifunctional catalyst. The defined spatial arrangement of these groups on the trienoate backbone could lead to enhanced reactivity and selectivity in organocatalytic reactions.
The synthesis of supported catalysts is another area of interest. The ester functionality of this compound provides a handle for immobilization onto a solid support, such as silica (B1680970) or a polymer resin. rsc.org This can be achieved through hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling or esterification with a functionalized support. The supported triene can then be further modified to introduce catalytic sites, leading to a heterogeneous catalyst that can be easily recovered and reused. nih.govnjit.edu
Reagent Design and Synthesis
The reactivity of the conjugated π-system in this compound makes it an attractive precursor for the synthesis of specialized reagents. For example, the triene can be a substrate for the synthesis of complex heterocyclic compounds through cycloaddition or condensation reactions. chim.itnih.govchemmethod.com These heterocyclic structures can be valuable synthons in medicinal chemistry and materials science.
Furthermore, the trienoate can be transformed into reagents for specific chemical transformations. For instance, conversion of the ester to a hydroxamic acid or an acyl azide (B81097) could generate reagents for amidation or Curtius rearrangement, respectively. The conjugated triene moiety would be carried through these transformations, potentially influencing the reactivity and selectivity of the resulting reagent.
Environmental Transformation and Degradation Pathways of Ethyl Nona 2,4,6 Trienoate
Photodegradation Mechanisms in Aquatic and Atmospheric Environmental Compartments
The extended system of conjugated double bonds in Ethyl nona-2,4,6-trienoate makes it a likely candidate for photodegradation. The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons within the molecule, initiating photochemical reactions that result in its degradation.
Direct photolysis occurs when a molecule directly absorbs light energy, leading to its transformation. Polyenes, molecules with multiple conjugated double bonds, are known to undergo photochemical reactions upon irradiation. A primary photochemical change for polyenes is isomerization, for instance, the conversion between trans and cis isomers. researchgate.net For example, trans,trans-isomers of sorbic acid and its ethyl ester isomerize under UV irradiation. researchgate.net It is highly probable that this compound would undergo similar isomerization reactions upon exposure to sunlight in aquatic environments.
The efficiency of direct photolysis is quantified by the photodegradation quantum yield, which is the fraction of absorbed photons that result in a chemical change. nih.gov There is no specific quantum yield data available for the direct photolysis of this compound in the reviewed literature. However, studies on structurally similar compounds provide some context. For instance, the photodegradation quantum yield for some 4-aryl-1,4-dihydropyridines can be low, and the presence of electron-donating or -withdrawing substituents can significantly affect their photolability. medchemexpress.com For some compounds, photodegradation quantum yields have been reported to be in the range of 10⁻⁵, indicating relatively stable compounds. researchgate.net It is known that conjugated double bonds are formed during the photodegradation of some polymers like polystyrene. nih.gov
Photosensitized degradation is an indirect photolysis process where a substance, known as a photosensitizer, absorbs light and then transfers the energy to the target molecule, causing it to degrade. In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as environmental chromophores and photosensitizers. nih.gov When irradiated, these substances can generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), or excited triplet states (³DOM*), which can then react with and degrade organic pollutants. researchgate.netnih.gov
Given its polyene structure, this compound is expected to be susceptible to attack by such reactive species. Carotenoids, which are also polyenes, are known to be effective quenchers of singlet oxygen, a process that can also lead to their own oxidation. nih.gov The rate of photosensitized degradation can be influenced by the properties of the photosensitizer. For example, humic acids have been shown to be more efficient chromophores for the degradation of phthalate (B1215562) esters than fulvic acids, likely due to their larger aromatic moieties. nih.gov It is therefore plausible that the photodegradation of this compound in natural waters is significantly influenced by the presence and nature of dissolved organic matter.
Direct Photolysis Studies and Quantum Yield Determinations
Biodegradation Studies in Various Environmental Matrices (e.g., Soil, Water, Sediments)
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the removal of many organic compounds from the environment. For esters like this compound, this process is expected to occur readily in environments rich in microbial life, such as soil, water, and sediments.
Specific microbial degradation pathways for this compound have not been documented in the available literature. However, the general pathway for the biodegradation of aliphatic esters is well-established. It typically begins with the hydrolysis of the ester bond, catalyzed by microbial esterase enzymes. thegoodscentscompany.comd-nb.info This initial step would break down this compound into its constituent parts: ethanol (B145695) and nona-2,4,6-trienoic acid.
Following hydrolysis, these two metabolites would enter common metabolic pathways. Ethanol is a readily biodegradable alcohol that is typically oxidized to acetaldehyde (B116499) and then to acetic acid, which can subsequently enter the citric acid cycle. Nona-2,4,6-trienoic acid, as an unsaturated fatty acid, would likely be degraded through β-oxidation. mountainscholar.org This process involves the sequential removal of two-carbon units, producing acetyl-CoA, which also enters the citric acid cycle for energy production. For unsaturated fatty acids, additional enzymatic steps are required to handle the double bonds. chemsrc.com
Studies on related compounds support this predicted pathway. For example, sorbic acid, an unsaturated carboxylic acid, is reported to be readily biodegradable. nih.govmdpi.com The degradation of some sorbates can also occur through decarboxylation by certain molds. Similarly, fatty acid methyl esters are known to be readily biodegradable, first undergoing de-esterification to free fatty acids and methanol (B129727), followed by β-oxidation of the fatty acids. nih.gov
Table 1: Predicted Biodegradation Metabolites of this compound
| Initial Compound | Primary Metabolites | Secondary Metabolites |
| This compound | Ethanol | Acetaldehyde, Acetic Acid |
| Nona-2,4,6-trienoic acid | Acetyl-CoA and shorter-chain acyl-CoA molecules |
This table is based on general metabolic pathways for ester and fatty acid degradation, as specific metabolite profiling for this compound is not available.
The key enzymes initiating the biodegradation of this compound are expected to be esterases . These hydrolases catalyze the cleavage of ester bonds. scribd.comnih.govjmb.or.kr Microbial esterases are widespread in nature and can act on a broad range of substrates. scribd.comjmb.or.kr For instance, esterases from various bacteria have been shown to hydrolyze different types of esters, including those with unsaturated moieties. nist.gov
Once the ester bond is cleaved, the resulting nona-2,4,6-trienoic acid would be activated to its CoA ester and then degraded via the β-oxidation pathway. This pathway involves a series of enzymes, including acyl-CoA dehydrogenases , enoyl-CoA hydratases , hydroxyacyl-CoA dehydrogenases , and thiolases . For unsaturated fatty acids like nona-2,4,6-trienoic acid, additional enzymes such as isomerases and reductases are necessary to reconfigure the double bonds into a form that can be processed by the core β-oxidation enzymes. chemsrc.com The ethanol produced would be metabolized by alcohol dehydrogenases and aldehyde dehydrogenases .
Identification of Microbial Degradation Pathways and Metabolite Profiling
Chemical Degradation Processes in Environmental Systems (e.g., Hydrolysis, Oxidation by Reactive Oxygen Species)
In addition to photodegradation and biodegradation, this compound can undergo abiotic chemical degradation in the environment.
The primary chemical degradation pathway for esters is hydrolysis , the reaction with water, which cleaves the ester bond to form an alcohol and a carboxylic acid. sci-hub.seepa.gov The rate of hydrolysis is highly dependent on pH and temperature. nih.gov Ester hydrolysis can be catalyzed by both acids and bases. epa.gov Generally, base-catalyzed hydrolysis (saponification) is faster and irreversible, while acid-catalyzed hydrolysis is reversible. epa.gov For many aliphatic esters, the hydrolysis half-life at neutral pH can be on the order of days to years. sci-hub.se Given its structure, this compound is expected to be susceptible to hydrolysis, particularly under alkaline conditions.
The conjugated triene system in this compound also makes it susceptible to oxidation by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are ubiquitous in the environment. Polyunsaturated fatty acids (PUFAs) are prone to oxidation, which can be initiated by the abstraction of a hydrogen atom. nih.govnih.gov This process, known as lipid peroxidation, leads to the formation of various oxidized products, including hydroperoxides, aldehydes, and ketones. nih.gov The presence of multiple double bonds in this compound provides numerous sites for attack by ROS, suggesting that chemical oxidation could be a significant degradation pathway in both aquatic and atmospheric environments.
Table 2: Summary of Potential Environmental Degradation Pathways for this compound
| Degradation Pathway | Environmental Compartment | Key Processes | Influencing Factors |
| Photodegradation | Aquatic, Atmospheric | Direct Photolysis (Isomerization), Photosensitized Degradation | Sunlight intensity, Wavelength, Presence of photosensitizers (e.g., DOM) |
| Biodegradation | Soil, Water, Sediments | Enzymatic Hydrolysis (Esterases), β-oxidation, Aerobic Respiration | Microbial population density and diversity, Temperature, pH, Oxygen availability |
| Chemical Degradation | Aquatic | Hydrolysis, Oxidation | pH, Temperature, Presence of reactive oxygen species |
This table summarizes the likely degradation pathways based on the chemical structure of this compound and data from analogous compounds.
Development of Analytical Methodologies for the Detection and Quantification of this compound and its Transformation Products in Environmental Samples
The effective monitoring of this compound and its potential environmental transformation products necessitates robust and sensitive analytical methodologies. Due to the absence of standardized methods specifically for this compound, techniques are adapted from established protocols for similar volatile and semi-volatile organic compounds, particularly other unsaturated esters and their derivatives. The analytical approach typically involves two key stages: sample preparation to extract and concentrate the analytes from the environmental matrix, and instrumental analysis for separation, identification, and quantification.
Potential primary transformation products of this compound in the environment, through processes like hydrolysis, could include nona-2,4,6-trienoic acid and nona-2,4,6-trienol. Therefore, analytical methods must be capable of detecting this range of compounds with varying polarities and volatilities.
Sample Preparation Techniques
The choice of sample preparation method is critical and depends on the environmental matrix (e.g., water, soil, sediment) and the physicochemical properties of the target analytes. The goal is to isolate the compounds of interest from interfering matrix components and to concentrate them to levels detectable by analytical instruments. helsinki.fi
For aqueous samples, common techniques include:
Liquid-Liquid Extraction (LLE): A conventional method involving the extraction of the analytes from the water sample into a water-immiscible organic solvent. researchgate.net
Solid-Phase Extraction (SPE): This technique involves passing the water sample through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. This method is efficient for pre-concentrating analytes from large sample volumes.
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly or to the headspace above it). helsinki.fi Volatile and semi-volatile organic compounds partition onto the fiber and are subsequently desorbed directly into the injection port of a gas chromatograph. helsinki.fi This method is valued for its simplicity and minimal solvent usage. helsinki.fi
Purge-and-Trap (P&T): Primarily used for highly volatile organic compounds, an inert gas is bubbled through the water sample, stripping the volatile analytes which are then trapped on an adsorbent. thermofisher.com The trap is subsequently heated to release the analytes into the analytical instrument. thermofisher.com
For solid samples like soil and sediment, the following methods are applicable:
Soxhlet Extraction: A classical method involving the continuous extraction of the analyte from the solid sample using an organic solvent.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses organic solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from solid matrices.
Methanol Extraction: Specifically for volatile organic compounds in solids, this method involves preserving the sample in the field with methanol to prevent volatile losses. clu-in.org An aliquot of the methanol extract is then analyzed. clu-in.org
The following table summarizes the applicability of these techniques for this compound and its likely degradation products.
Table 1: Summary of Sample Preparation Techniques
| Technique | Matrix | Target Analytes | Principle | Advantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Water | This compound, Nona-2,4,6-trienol | Partitioning between immiscible liquid phases | Well-established, simple equipment |
| Solid-Phase Extraction (SPE) | Water | This compound, Nona-2,4,6-trienol, Nona-2,4,6-trienoic acid | Adsorption onto a solid phase and elution with a solvent | High concentration factors, reduced solvent use compared to LLE |
| Solid-Phase Microextraction (SPME) | Water, Soil | This compound, Nona-2,4,6-trienol | Partitioning onto a coated fiber | Solvent-free, simple, integrates sampling and pre-concentration helsinki.fi |
| Purge-and-Trap (P&T) | Water, Soil | Highly volatile transformation products | Stripping of volatiles by an inert gas and trapping on an adsorbent thermofisher.com | Excellent for volatile compounds, highly automated thermofisher.com |
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the analysis of volatile and semi-volatile organic compounds. academicjournals.org It offers high-resolution separation and definitive identification based on both retention time and mass spectrum. academicjournals.org
Separation: A fused silica (B1680970) capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating this compound and its less polar transformation products. mdpi.com The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds across a range of boiling points. nih.gov
Detection: Mass spectrometry is used for detection. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern for a given compound, which can be compared to a spectral library (e.g., NIST) for identification. academicjournals.org For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only a few characteristic ions of the target analytes. mdpi.com
For more polar transformation products like nona-2,4,6-trienoic acid, derivatization is often required prior to GC-MS analysis to increase their volatility. researchgate.net A common derivatization method is esterification to form methyl esters (FAMEs), for example, by using boron trifluoride in methanol (BF3/MeOH). academicjournals.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC-MS, particularly suitable for non-volatile or thermally labile compounds like nona-2,4,6-trienoic acid, which can be analyzed without derivatization. researchgate.net
Separation: Reversed-phase HPLC, using a C18 column, is the most common mode for separating organic compounds. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. nih.gov
Detection: this compound and its conjugated transformation products possess a chromophore (the conjugated double bond system) that allows for detection using an Ultraviolet (UV) detector. nih.gov For analytes lacking a strong chromophore or for trace-level analysis, derivatization with a UV-absorbing or fluorescent tag can be performed. aocs.org Coupling HPLC with a mass spectrometer (LC-MS) provides greater selectivity and sensitivity, and is becoming the standard for environmental analysis of a wide range of contaminants. mst.dk
Table 2: Proposed Instrumental Analysis Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
|---|---|---|
| Target Analytes | This compound, Nona-2,4,6-trienol, Derivatized Nona-2,4,6-trienoic acid | This compound, Nona-2,4,6-trienol, Nona-2,4,6-trienoic acid |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com | Reversed-phase column (e.g., C18, 4.6 mm x 250 mm) nih.gov |
| Carrier/Mobile Phase | Helium mdpi.com | Acetonitrile/Water or Methanol/Water gradient nih.gov |
| Injection | Splitless or Direct (from SPME/P&T) | Autosampler injection of extract |
| Detector | Mass Spectrometer (MS) | UV Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Ionization (for MS) | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Derivatization | Required for acidic products (e.g., methylation with BF3/MeOH) researchgate.net | Optional, to enhance detection aocs.org |
Structure Reactivity Relationship Srr and Structure Conformation Relationship Scr Analyses of Ethyl Nona 2,4,6 Trienoate and Its Analogues
Influence of Ester Moiety Variation on the Reactivity and Selectivity of Transformations
The ester functional group in ethyl nona-2,4,6-trienoate, while not part of the conjugated system, exerts a significant influence on the molecule's reactivity and the selectivity of its transformations. The nature of the alcohol-derived portion (the ethyl group) can be modified to tune these properties.
Electronic Effects: The primary role of the ester group is as an electron-withdrawing group, which polarizes the C2-C3 double bond and activates the entire conjugated system towards nucleophilic attack. The magnitude of this effect can be subtly altered by changing the alkyl group (R) of the ester (-COOR).
Inductive Effects: Replacing the ethyl group with a more electron-donating group, such as a tert-butyl group, would slightly decrease the electrophilicity of the carbonyl carbon and the β-carbon (C3). Conversely, using a more electron-withdrawing group, like a trifluoroethyl group, would enhance it.
Steric Hindrance: The size of the ester's alkyl group is a critical factor in reactions involving the carbonyl center, such as hydrolysis or transesterification. A bulky tert-butyl ester will react much more slowly than a methyl or ethyl ester due to steric hindrance, which impedes the approach of nucleophiles.
Impact on Selectivity: In synthetic applications, the choice of ester group can be a strategic decision to control the outcome of a reaction. For instance, in complex syntheses involving multiple ester functionalities, a robust ester like methyl or ethyl might be chosen for its stability under various reaction conditions. In a study on the highly selective synthesis of di- and trienoic acid esters, ethyl esters were specifically chosen to allow for ready comparison with results from conventional synthetic methods. pnas.org This highlights that while variations are possible, the ethyl ester provides a standard and reliable platform for studying the reactivity of the triene system itself.
Table 8.1: Predicted Influence of Ester Moiety (R in -COOR) on Reactivity
| Ester Group (R) | Relative Steric Hindrance | Electronic Effect on Carbonyl Carbon | Predicted Relative Rate of Nucleophilic Acyl Substitution |
| Methyl (-CH₃) | Low | Standard | Fast |
| Ethyl (-CH₂CH₃) | Low-Medium | Standard | Fast |
| Isopropyl (-CH(CH₃)₂) | Medium | Slightly more electron-donating | Moderate |
| tert-Butyl (-C(CH₃)₃) | High | More electron-donating | Very Slow |
Impact of Conjugation Length and Substituent Effects on Electronic Structure, Reactivity, and Spectroscopic Features
The defining feature of this compound is its extended π-conjugated system. The length of this system and the presence of any substituents are dominant factors in determining the molecule's electronic and spectroscopic properties.
Conjugation Length: The delocalization of π-electrons over the three alternating double bonds has profound consequences. A fundamental principle of conjugated systems is that as the length of conjugation increases, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. numberanalytics.com
Electronic Structure and Reactivity: This smaller HOMO-LUMO gap means less energy is required to excite an electron, making the molecule more reactive. It also affects the molecule's redox properties, influencing its behavior in electrochemical reactions. rsc.orgntu.edu.tw
Spectroscopic Features: The HOMO-LUMO gap directly correlates with the wavelength of light absorbed. A smaller energy gap results in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). researchgate.net Therefore, this compound will absorb light at a longer wavelength than its shorter analogue, ethyl nona-2,4-dienoate. The efficiency of fluorescence emission is also tied to the extent of the π-conjugated system. researchgate.net
Table 8.2: General Effect of Conjugation Length on Electronic and Spectroscopic Properties
| Property | Shorter Conjugation (e.g., Diene) | Longer Conjugation (e.g., Triene) | Reference |
| HOMO-LUMO Gap | Larger | Smaller | numberanalytics.commpg.de |
| Reactivity | Lower | Higher | rsc.org |
| UV-Vis λ_max | Shorter Wavelength (Blue-shifted) | Longer Wavelength (Red-shifted) | researchgate.net |
| Fluorescence Emission | Shorter Wavelength | Longer Wavelength | researchgate.net |
Substituent Effects: Placing substituents on the triene backbone can dramatically alter its properties by modifying the electronic distribution within the π-system. ntu.edu.twmdpi.com
Electron-Donating Groups (EDGs): Groups like alkyls (-R) or alkoxys (-OR) donate electron density into the conjugated system. This raises the energy of the HOMO, decreases the HOMO-LUMO gap, and leads to a bathochromic shift in the UV-Vis spectrum.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density from the conjugated system. This lowers the energy of the LUMO, decreases the HOMO-LUMO gap, and also typically causes a bathochromic shift. The specific effect on redox potentials and spectral characteristics can be correlated using parameters like Hammett substituent constants. ntu.edu.tw These effects are crucial in tuning molecules for applications in materials science and medicinal chemistry. nih.govrsc.org
Steric and Electronic Effects Governing Stereoselective Outcomes in Reactions Involving the Triene System
The triene system of this compound can exist as multiple geometric isomers (stereoisomers) based on the E/Z (trans/cis) configuration of each of the three double bonds. The ability to selectively synthesize a single, pure stereoisomer is a significant challenge in organic chemistry, governed by a delicate balance of steric and electronic factors.
Research on the synthesis of ethyl trideca-2,4,6-trienoates, a close analogue, has demonstrated that all eight possible stereoisomers can be prepared with very high selectivity (≥98%). pnas.org This level of control is achieved by carefully choosing the reaction methodology.
Palladium-Catalyzed Cross-Coupling: Reactions like the Negishi coupling are powerful tools for forming C-C bonds with high stereochemical retention. The choice of catalyst, ligands, and coupling partners is critical. For instance, the synthesis of (2E,4E,6E) and (2Z,4E,6E) isomers can be achieved by coupling appropriate vinylmetallic reagents with vinyl halides, where the stereochemistry of the starting materials is transferred to the product. pnas.org
Olefinations: Carbonyl olefination reactions are also widely used. The Horner-Wadsworth-Emmons (HWE) reaction generally favors the formation of E-alkenes due to thermodynamic control, where the bulkier groups prefer to be on opposite sides of the forming double bond to minimize steric strain. In contrast, modifications like the Still-Gennari olefination employ phosphonates with electron-withdrawing groups that kinetically favor the formation of Z-alkenes. pnas.org
Tandem Processes: Combining different reaction types in a tandem sequence allows for the construction of complex stereochemical arrays. For example, a Pd-catalyzed alkenylation followed by a Still-Gennari olefination was used to prepare (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with high selectivity, demonstrating how electronic tuning of reagents (the phosphonate (B1237965) in the SG olefination) directs the stereochemical outcome. pnas.org
The steric bulk of the reactants and the electronic nature of the reagents and catalysts work in concert to control the transition state energies of competing reaction pathways, ultimately dictating which stereoisomer is formed preferentially.
Conformational Preferences and Their Role in Directing Molecular Interactions and Catalytic Processes
Beyond the fixed geometry of the double bonds, the single bonds within the triene chain (C3-C4 and C5-C6) allow for rotation, giving rise to different spatial arrangements, or conformations. The preferred conformation of this compound is a result of the balance between two opposing factors: π-orbital overlap and steric hindrance.
Planarity and π-Conjugation: For maximum delocalization of electrons, the p-orbitals of the sp²-hybridized carbons must be aligned, which favors a planar conformation of the entire conjugated system. This planar arrangement maximizes electronic stability.
Steric Strain: A fully planar conformation can introduce significant steric clashes, particularly between hydrogens or substituents on the chain. This strain can force rotation around the single bonds, leading to a twisted, non-planar conformation. Such twisting disrupts the π-orbital overlap, effectively shortening the conjugation length and altering the electronic and spectroscopic properties of the molecule. mpg.de
In catalytic processes, the triene must fit into the active site of a catalyst. The shape of the molecule, dictated by its conformational preferences, will determine how well it can bind and interact with the catalyst, thereby influencing the efficiency and selectivity of the catalyzed reaction.
Future Directions and Emerging Research Avenues for Ethyl Nona 2,4,6 Trienoate
Exploration of Novel Catalytic Transformations and Synthetic Methodologies
The selective synthesis of conjugated dienoic and trienoic esters, including ethyl nona-2,4,6-trienoate and its analogues, has been a significant area of research. While methods like the Horner-Wadsworth-Emmons (HWE) and Still-Gennari (SG) olefinations have been employed, they possess notable limitations in achieving high stereoselectivity for all possible isomers. pnas.org
Recent advancements have demonstrated that palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, offer superior control over the stereochemical outcome. pnas.org For instance, a highly selective synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate has been achieved with ≥98% selectivity using these methods. pnas.org This success underscores the potential for further exploration of catalytic systems to synthesize various isomers of this compound with high purity.
Future research could focus on:
Developing novel catalyst systems: Investigating new ligands and metal catalysts to improve the efficiency and selectivity of cross-coupling reactions for the synthesis of conjugated trienoates.
Tandem reaction processes: Designing one-pot or tandem reactions that combine multiple synthetic steps, such as a Pd-catalyzed alkenylation followed by an SG olefination, to streamline the synthesis of complex trienoic esters. pnas.org
Exploring alternative coupling partners: Investigating a wider range of organometallic reagents and electrophiles in cross-coupling reactions to access a greater diversity of this compound derivatives.
A comparative look at the stereoselectivity of different synthetic methods for producing conjugated trienoic esters highlights the advantages of modern catalytic approaches.
| Synthetic Method | Typical Stereoselectivity | Notes |
| Horner-Wadsworth-Emmons (HWE) | Generally favors (E)-isomers, but selectivity can be moderate (85-90% for alkyl aldehydes). pnas.org | Can be less effective for producing (Z)-isomers with high purity. pnas.org |
| Still-Gennari (SG) Olefination | Complements HWE by favoring (Z)-isomers. pnas.org | Scope can be limited for certain substrates. pnas.org |
| Heck Alkenylation | Satisfactory for some isomers, but purity can be an issue for others (e.g., ≤95% for the 2Z,4E isomer). pnas.org | |
| Pd-catalyzed Negishi & Suzuki Coupling | Can achieve ≥98% stereoselectivity for all isomers. pnas.org | Offers superior control and is applicable to a broader range of substrates. pnas.org |
Application in Supramolecular Chemistry, Self-Assembly, and Molecular Recognition Systems
The extended π-system of this compound makes it an intriguing candidate for applications in supramolecular chemistry. wikipedia.org This field focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. wikipedia.orgmdpi.com The ability of molecules to self-assemble is fundamental to creating complex and functional superstructures. wikipedia.orgmdpi.com
Future research in this area could involve:
Designing host-guest systems: Utilizing the electronic and steric properties of this compound and its derivatives to create specific binding pockets for guest molecules. This could have applications in sensing, catalysis, and drug delivery. wikipedia.org
Investigating self-assembly into ordered structures: Exploring how modifications to the this compound backbone can direct its self-assembly into predictable architectures like micelles, vesicles, or liquid crystals. wikipedia.org
Molecular recognition studies: Probing the interactions of this compound with other molecules to understand the principles of molecular recognition, which is crucial for many biological processes. wikipedia.org
Quantum-chemical calculations can provide deep insights into the non-covalent interactions that drive the self-assembly of such systems, offering an atomically-precise characterization of the supramolecular organization. mdpi.com
Development of Advanced Functional Materials Based on this compound Derivatives
The conjugated nature of this compound suggests its potential as a building block for advanced functional materials. By incorporating this molecule into polymers or other material frameworks, it may be possible to create materials with novel electronic, optical, or mechanical properties.
Potential research directions include:
Synthesis of conjugated polymers: Polymerizing this compound or its derivatives to create polymers with extended π-conjugation. These materials could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Development of stimuli-responsive materials: Designing materials that change their properties in response to external stimuli like light, heat, or chemical analytes. The isomerization of the double bonds in the triene system could be exploited for this purpose.
Creation of novel biomaterials: Functionalizing this compound with biocompatible groups to create materials for biomedical applications, such as tissue engineering scaffolds or drug delivery vehicles.
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity Profiling
The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is a rapidly growing field. These computational tools can be used to predict the outcomes of reactions, optimize synthetic routes, and even design new molecules with desired properties.
For this compound, future research could leverage ML and AI to:
Predict reaction outcomes: Develop models that can accurately predict the stereoselectivity and yield of different synthetic methods for preparing this compound and its derivatives.
Optimize reaction conditions: Use algorithms to identify the optimal reaction parameters (e.g., catalyst, solvent, temperature) to maximize the efficiency of a given synthesis.
Profile reactivity: Create computational models that can predict the reactivity of different sites on the this compound molecule, guiding the design of new reactions and functionalization strategies.
Interdisciplinary Research Integrating Theoretical and Experimental Approaches for Comprehensive Understanding
A comprehensive understanding of this compound and its derivatives will require a close collaboration between experimental and theoretical chemists. Quantum-chemical calculations can provide valuable insights into the electronic structure, spectroscopic properties, and reactivity of these molecules, complementing and guiding experimental studies. mdpi.com
Future interdisciplinary research could focus on:
Correlating structure and properties: Using a combination of experimental techniques (e.g., NMR, X-ray crystallography) and computational modeling to establish clear relationships between the three-dimensional structure of this compound isomers and their physical and chemical properties.
Elucidating reaction mechanisms: Employing computational methods to study the transition states and reaction pathways of novel catalytic transformations, providing a deeper understanding of how these reactions work.
Designing novel molecules with tailored properties: Using theoretical predictions to design new this compound derivatives with specific electronic or optical properties, which can then be synthesized and characterized experimentally.
This integrated approach will be crucial for unlocking the full scientific and technological potential of this compound and its related compounds.
Q & A
Q. What controls are essential in bioassays testing this compound as a pheromone?
- Methodological Answer : Include negative controls (solvent-only) and analogs (e.g., methyl esters) to assess specificity. Dose-response curves (0.1–100 µg/mL) determine EC₅₀ values. Blind testing minimizes observer bias .
Q. How can microreactor systems improve scalability in this compound production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




